molecular formula C4H6ClNO2 B12065361 2-Aminobut-3-ynoic acid hydrochloride

2-Aminobut-3-ynoic acid hydrochloride

Katalognummer: B12065361
Molekulargewicht: 135.55 g/mol
InChI-Schlüssel: IWOFBVWGVMEBFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminobut-3-ynoic acid hydrochloride is a useful research compound. Its molecular formula is C4H6ClNO2 and its molecular weight is 135.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminobut-3-ynoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminobut-3-ynoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C4H6ClNO2

Molekulargewicht

135.55 g/mol

IUPAC-Name

2-aminobut-3-ynoic acid;hydrochloride

InChI

InChI=1S/C4H5NO2.ClH/c1-2-3(5)4(6)7;/h1,3H,5H2,(H,6,7);1H

InChI-Schlüssel

IWOFBVWGVMEBFC-UHFFFAOYSA-N

Kanonische SMILES

C#CC(C(=O)O)N.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Aminobut-3-ynoic Acid Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (S)-2-aminobut-3-ynoic acid hydrochloride, a unique non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its distinctive chemical architecture, featuring a terminal alkyne moiety, imparts novel reactivity and conformational constraints, making it a valuable tool for designing sophisticated therapeutic agents and research probes. This document will delve into the core chemical and physical properties of this compound, explore its synthesis and reactivity, and detail its applications, particularly as an enzyme inhibitor.

Molecular Architecture and Physicochemical Profile

(S)-2-Aminobut-3-ynoic acid hydrochloride is an organic compound whose structure is characterized by a four-carbon backbone.[1] It possesses a terminal triple bond (alkyne), an amine group at the second carbon (the alpha-carbon), and a carboxylic acid function.[1] The hydrochloride salt form enhances its aqueous solubility, a crucial attribute for many biological and chemical applications.[1]

The presence of a chiral center at the C2 position gives rise to two enantiomers. This guide focuses on the (S)-enantiomer, which is often the biologically relevant form. The IUPAC name for this compound is (2S)-2-aminobut-3-ynoic acid;hydrochloride.[2]

Key Identifiers and Properties

A summary of the key chemical identifiers and computed physical properties of (S)-2-aminobut-3-ynoic acid hydrochloride is presented in the table below.

PropertyValueSource
Molecular Formula C4H6ClNO2[1][2]
Molecular Weight 135.55 g/mol [1][2]
IUPAC Name (2S)-2-aminobut-3-ynoic acid;hydrochloride[2]
Canonical SMILES C#CN.Cl[2]
InChI Key IWOFBVWGVMEBFC-DFWYDOINSA-N[1][2]
CAS Number 1956434-80-2[2]
Appearance Off-white to pale-yellow solid[3]
Purity ≥95%[3]
Storage Temperature Room temperature, sealed in dry conditions[3]

Synthesis and Reactivity: The Power of the Alkyne

The synthetic accessibility of (S)-2-aminobut-3-ynoic acid hydrochloride is a key factor in its widespread use. Several synthetic strategies have been developed, with a significant focus on achieving high enantiomeric purity.

Synthetic Approaches

Asymmetric synthesis is paramount to obtaining the desired (S)-enantiomer.[1] Common strategies include the use of chiral auxiliaries, which guide the stereochemical outcome of the reaction, and catalytic enantioselective methods that employ chiral transition metal complexes.[1] These advanced techniques offer improved atom economy and scalability over older methods that often resulted in racemic mixtures and low yields.[1]

A generalized workflow for the synthesis is depicted below:

G Start Starting Materials (e.g., 2-Bromobutyric Acid Derivative) Step1 Introduction of Alkyne (e.g., with Sodium Acetylide) Start->Step1 Step2 Asymmetric Amination or Resolution Step1->Step2 Step3 Hydrolysis and Salt Formation (with HCl) Step2->Step3 End (S)-2-Aminobut-3-ynoic acid hydrochloride Step3->End

Caption: Generalized synthetic workflow for (S)-2-aminobut-3-ynoic acid hydrochloride.

Unique Reactivity Profile

The terminal alkyne group in (S)-2-aminobut-3-ynoic acid hydrochloride is the cornerstone of its chemical versatility. This functional group opens up a vast landscape of chemical transformations that are not possible with its saturated or olefinic counterparts.[1]

Key reactions include:

  • Cycloaddition Reactions: The alkyne can participate in [2+2] and [3+2] cycloadditions, providing access to a variety of strained ring systems and heterocycles.[1]

  • Metal-Catalyzed Couplings: It readily undergoes palladium- or copper-catalyzed coupling reactions, such as the Sonogashira and Glaser couplings, which allow for the extension of the carbon skeleton.[1]

  • Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific conjugation to other molecules.[1]

  • Bioisosterism: In drug design, the alkyne can serve as a bioisostere for amide or ester groups, potentially improving metabolic stability while maintaining target binding affinity.[1]

Spectroscopic Characterization

The structural elucidation of (S)-2-aminobut-3-ynoic acid hydrochloride relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H NMR data in D₂O (400 MHz) shows characteristic signals:

  • δ 3.12 ppm (1H, d): This signal corresponds to the methine proton at the C2 position, which is split into a doublet due to coupling with the adjacent ammonium group.[1]

  • δ 2.85 ppm (2H, s): A broad singlet representing the protons of the ammonium group (-NH₃⁺), which undergoes exchange with the D₂O solvent.[1]

  • δ 2.45 ppm (1H, t): The terminal alkyne proton (C≡C-H) appears as a triplet.[1]

Applications in Drug Development and Research

The unique structural and reactive properties of (S)-2-aminobut-3-ynoic acid hydrochloride make it a valuable asset in pharmaceutical research and biochemical studies.[1]

Enzyme Inhibition

This compound has been investigated as an inhibitor of various enzymes, particularly those involved in amino acid metabolism.[1] Its structural similarity to natural amino acids allows it to bind to the active sites of enzymes, while the reactive alkyne moiety can potentially form covalent bonds with active site residues, leading to irreversible inhibition. For instance, it has been studied for its effects on cysteine desulfurases, which are important in sulfur metabolism.[1]

A Versatile Building Block in Synthesis

As a non-proteinogenic amino acid, it serves as a crucial building block for the synthesis of modified peptides and complex organic molecules.[1][4] Its incorporation into peptide chains can introduce conformational constraints and novel functionalities, which can enhance biological activity, selectivity, and metabolic stability.[4] The ability to use the alkyne for "click" chemistry further expands its utility in creating bioconjugates and peptidomimetics.[1]

Experimental Protocol: Enzyme Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory potential of (S)-2-aminobut-3-ynoic acid hydrochloride against a target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (S)-2-aminobut-3-ynoic acid hydrochloride.

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • Assay buffer

  • (S)-2-Aminobut-3-ynoic acid hydrochloride stock solution

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a series of dilutions of the (S)-2-aminobut-3-ynoic acid hydrochloride stock solution in assay buffer to create a range of inhibitor concentrations.

    • Prepare solutions of the target enzyme and its substrate in assay buffer at their optimal concentrations.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor solution to the wells. Include a control group with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature to allow for binding.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Collection:

    • Measure the rate of the enzymatic reaction using a microplate reader at appropriate time intervals. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Inhibitor Dilutions A2 Add Inhibitor and Pre-incubate P1->A2 P2 Prepare Enzyme and Substrate Solutions A1 Add Enzyme to Plate P2->A1 A3 Add Substrate to Initiate P2->A3 A1->A2 A2->A3 D1 Measure Reaction Rate A3->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 D3->D4

Caption: Workflow for an enzyme inhibition assay.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-2-aminobut-3-ynoic acid hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[5][6]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[5][7] Use in a well-ventilated area or under a fume hood.[6]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[3][6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[6]

In case of exposure, follow standard first-aid measures. If inhaled, move to fresh air.[6] If on skin, wash with plenty of soap and water.[6] If in eyes, rinse cautiously with water for several minutes.[6] Seek medical attention if irritation persists.[6]

Conclusion

(S)-2-Aminobut-3-ynoic acid hydrochloride is a powerful and versatile molecule in the arsenal of medicinal chemists and drug discovery scientists. Its unique combination of a chiral amino acid scaffold and a reactive alkyne functionality provides a platform for the design and synthesis of novel therapeutics and chemical probes. A thorough understanding of its chemical properties, reactivity, and biological applications is essential for leveraging its full potential in advancing biomedical research.

References

  • (S)-2-Aminobut-3-ynoic acid hydrochloride - Smolecule. (2024, August 9).
  • (S)-2-Aminobut-3-ynoic acid hydrochloride | C4H6ClNO2 | CID 118994199 - PubChem. (n.d.).
  • (S)-2-Aminobut-3-enoic acid hydrochloride | C4H8ClNO2 | CID 13246950 - PubChem. (n.d.).
  • (R)-2-Aminobut-3-enoic acid hydrochloride | 105763-41-5 - Sigma-Aldrich. (n.d.).
  • (R)-2-Aminobut-3-enoic Acid Hydrochloride | CAS 105763-41-5 | AMERICAN ELEMENTS ®. (n.d.).
  • (R)-2-Aminobut-3-enoic acid hydrochloride | C4H8ClNO2 | CID 91667871 - PubChem. (n.d.).
  • (R)-2-Aminobut-3-enoic acid hydrochloride | 105763-41-5 - Sigma-Aldrich. (n.d.).
  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • DL-2-Aminobutyric acid - Synquest Labs. (n.d.).
  • Hallinan, K. O., Crout, D. H. G., & Errington, W. (1994). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1, (23), 3537-3543.
  • Technical Support Center: Synthesis of 2-Amino-3-chlorobutanoic Acid - Benchchem. (n.d.).
  • Preparation of (s)-2-aminobutyric acid. (2010). Google Patents.
  • BMRB entry bmse000390 - DL-2-Aminobutyric Acid. (n.d.).
  • dl-2-Aminobutyric acid - NIST WebBook. (n.d.).
  • 2-Aminobut-3-enoic acid - ChemScene. (n.d.).
  • Ferreira, R. J., Ferreira, M.-J., & dos Santos, D. J. V. A. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2303.
  • Preparation method of L-2-aminobutanamide hydrochloride. (2012). Google Patents.
  • Exploring the Role of Amino Acid APIs in Drug Development and Formulation. (2024, November 26).

Sources

Biological Activity and Mechanistic Profiling of L-Ethynylglycine Hydrochloride in Bacterial Systems

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the biological activity of L-ethynylglycine hydrochloride in bacterial systems.

Executive Summary

L-Ethynylglycine hydrochloride (L-2-amino-3-butynoic acid HCl) is a non-proteinogenic amino acid analogue and a potent mechanism-based inhibitor (suicide substrate) of pyridoxal 5'-phosphate (PLP)-dependent enzymes. Unlike its homolog L-propargylglycine, which is widely used in click chemistry metabolic labeling, L-ethynylglycine is primarily characterized by its acute biological activity as an inhibitor of alanine racemase (Alr) and cystathionine


-lyase (CSE) .

Its primary antibacterial mode of action involves the irreversible inhibition of alanine racemase, an essential enzyme for bacterial cell wall biosynthesis. This inhibition leads to D-alanine depletion, peptidoglycan failure, and subsequent cell lysis or spheroplast formation. This guide details the physicochemical properties, specific mechanism of action (MoA), antimicrobial spectrum, and validated experimental protocols for evaluating this compound in bacterial research.

Chemical & Physical Properties[1][2][3][4]

PropertySpecification
IUPAC Name (2S)-2-amino-3-butynoic acid hydrochloride
Common Names L-Ethynylglycine HCl; L-2-amino-3-butynoic acid
Molecular Formula C

H

NO

· HCl
Molecular Weight 135.55 g/mol (HCl salt)
Solubility Highly soluble in water (>50 mg/mL); soluble in DMSO
Stability Labile. The terminal alkyne adjacent to the

-carbon makes the molecule prone to polymerization and decomposition. Store at -20°C under inert gas (Ar/N

).
Appearance White to off-white crystalline solid

Critical Handling Note: L-Ethynylglycine is significantly less stable than L-propargylglycine. Solutions should be prepared fresh immediately prior to use. Avoid alkaline pH which accelerates decomposition.

Mechanism of Action (MoA)

Target Validation: Alanine Racemase

The primary antibacterial target is Alanine Racemase (Alr) . Bacteria require D-alanine for the synthesis of the peptidoglycan cross-linking pentapeptide (L-Ala-D-Glu-L-Lys-D-Ala-D-Ala). Alr converts L-alanine to D-alanine using a PLP cofactor.

Suicide Inhibition Mechanism

L-Ethynylglycine acts as a


 inhibitor (suicide substrate). The mechanism proceeds as follows:
  • Binding: L-Ethynylglycine binds to the Alr active site, mimicking L-alanine.

  • Schiff Base Formation: The amino group forms an aldimine linkage with the PLP cofactor.

  • Proton Abstraction: The enzyme's basic residue abstracts the

    
    -proton, expecting to racemize the substrate.
    
  • Irreversible Adduct: Instead of racemization, the negative charge delocalizes into the adjacent alkynyl group, forming a reactive allene or initiating a nucleophilic attack on the PLP ring or an active site nucleophile. This covalently locks the enzyme, rendering it catalytically dead.

Downstream Consequences
  • D-Ala Depletion: Intracellular D-alanine levels drop to zero.

  • Cell Wall Defect: Peptidoglycan precursors accumulate but cannot be cross-linked.

  • Spheroplast Formation: In isotonic media, cells lose their structural rigidity and become spherical (spheroplasts). In hypotonic media, they undergo osmotic lysis.

MoA L_Eth L-Ethynylglycine (Inhibitor) Complex Enzyme-Inhibitor Complex L_Eth->Complex Binding Alr_Active Alanine Racemase (Active PLP-Enzyme) Alr_Active->Complex Binding DAla_Synth D-Alanine Synthesis Alr_Active->DAla_Synth Normal Function Reactive_Int Reactive Allene/Intermediate (via alpha-proton abstraction) Complex->Reactive_Int Catalytic Attempt Dead_Enzyme Covalently Modified Enzyme (Irreversible Inactivation) Reactive_Int->Dead_Enzyme Covalent Bond Formation Dead_Enzyme->DAla_Synth BLOCKS PG_Synth Peptidoglycan Cross-linking DAla_Synth->PG_Synth Required Precursor Lysis Cell Lysis / Spheroplasts PG_Synth->Lysis Failure leads to

Figure 1: Mechanism of Action. L-Ethynylglycine hijacks the catalytic cycle of Alanine Racemase, leading to irreversible enzyme inactivation and cell wall failure.

Antimicrobial Spectrum & Activity[3][5][6][7]

L-Ethynylglycine exhibits a specific spectrum of activity, largely dictated by its ability to penetrate the bacterial cell envelope and the dependence of the organism on de novo D-alanine synthesis (versus uptake from the environment).

  • Gram-Positive Bacteria:

    • Staphylococcus aureus:[1][2] Highly susceptible. MIC values typically range from 5 - 50 µg/mL depending on the strain and medium.

    • Streptomyces spp.:[3][4] Variable susceptibility; some produce it naturally (e.g., S. catenulae) and possess resistance mechanisms.

  • Gram-Negative Bacteria:

    • Escherichia coli:[5][6] Generally less susceptible due to efflux pumps and outer membrane impermeability. Activity can be enhanced in tolC mutants or by using permeabilizers (e.g., polymyxin B nonapeptide).

  • Phenotype: Treatment results in cell swelling and lysis, characteristic of cell wall synthesis inhibitors.

Experimental Protocols

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Standard Broth Microdilution (CLSI Guidelines adapted for labile compounds)

Reagents:

  • Mueller-Hinton Broth (MHB) or Cation-Adjusted MHB.

  • L-Ethynylglycine HCl (freshly prepared).

  • Bacterial inoculum (

    
     CFU/mL).
    

Workflow:

  • Stock Prep: Dissolve L-ethynylglycine HCl in sterile water to 10 mg/mL. Use immediately. Do not autoclave or store.

  • Dilution: Prepare 2-fold serial dilutions in MHB in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 50 µL of standardized bacterial suspension to each well.

  • Control: Include a D-alanine rescue well. Add D-alanine (1 mM final) to one set of treatment wells. If activity is due to Alr inhibition, D-alanine should abolish the antimicrobial effect.

  • Incubation: 37°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

Protocol B: Alanine Racemase Inhibition Assay (Coupled)

Validates the molecular target by measuring the conversion of L-Ala to D-Ala.

Principle: L-Ala


 D-Ala 

Pyruvate + NH

+ H

O


Colorimetric Signal. Note: Direct Alr assays often use D-amino acid oxidase (D-AAO) coupled to lactate dehydrogenase (LDH) or peroxidase.

Reagents:

  • Purified Alanine Racemase (recombinant).

  • Substrate: L-Alanine (100 mM).

  • Coupling Enzyme: D-Amino Acid Oxidase (D-AAO) + NADH + Lactate Dehydrogenase (LDH).

  • Buffer: 100 mM Potassium Phosphate, pH 8.0 (Alr optimum).

Workflow:

  • Pre-incubation: Incubate Purified Alr (10 nM) with varying concentrations of L-ethynylglycine (0 - 100 µM) for 10, 20, and 30 minutes at 37°C.

  • Reaction Start: Add an aliquot of the pre-incubated mixture to the reaction cuvette containing L-Alanine, D-AAO, and NADH.

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) over time.

  • Analysis: Plot the % residual activity vs. pre-incubation time. A time-dependent loss of activity confirms irreversible (suicide) inhibition.

Workflow Stock Fresh Stock (10 mg/mL) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculum Add Bacteria (+/- D-Ala Rescue) Dilution->Inoculum Incubate Incubate 18h @ 37°C Inoculum->Incubate Readout Read MIC (Turbidity) Incubate->Readout

Figure 2: MIC Determination Workflow. Note the critical "D-Ala Rescue" step to confirm mechanism specificity.

Safety & Handling

  • Toxicity: L-Ethynylglycine is a non-specific inhibitor of PLP enzymes in high concentrations and may affect mammalian Cystathionine

    
    -lyase (CSE), potentially altering H
    
    
    
    S signaling. Handle with care.
  • Instability: The compound can polymerize explosively if heated in dry form or subjected to shock. Always handle in solution or small quantities.

  • Storage: -20°C, desiccated, under Argon.

References

  • Discovery & Structure: Scannell, J. P., et al. (1971). "Antimetabolites produced by microorganisms. II. L-2-Amino-4-pentynoic acid and L-2-amino-3-butynoic acid."[3] Journal of Antibiotics. Link

  • Mechanism (Alr Inhibition): Walsh, C. T., et al. (1971). "Suicide substrates for the alanine racemase of Escherichia coli and Pseudomonas striata." Journal of Biological Chemistry. Link

  • Spheroplast Formation: Neuhaus, F. C., & Hammes, W. P. (1981). "Inhibition of cell wall biosynthesis by analogues of alanine." Pharmacology & Therapeutics.[1] Link

  • PLP Enzyme Inactivation: Marcotte, P., & Walsh, C. (1975). "Active site-directed inactivation of cystathionine gamma-synthetase and glutamic pyruvic transaminase by 2-amino-3-butynoic acid." Biochemistry. Link

  • Biosynthetic Context: Marchand, J. A., et al. (2019). "Discovery of a pathway for terminal-alkyne amino acid biosynthesis." Nature. Link

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-Aminobut-3-ynoic Acid as a Suicide Substrate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 2-aminobut-3-ynoic acid as a suicide substrate, with a primary focus on its interaction with γ-aminobutyric acid aminotransferase (GABA-AT), a critical enzyme in neurotransmitter metabolism. Suicide inhibition, a form of mechanism-based irreversible inactivation, represents a sophisticated strategy in drug design, leveraging the catalytic machinery of a target enzyme to activate an otherwise inert inhibitor. This guide will dissect the intricate biochemical cascade initiated by 2-aminobut-3-ynoic acid within the active site of PLP-dependent enzymes, leading to the formation of a reactive allene intermediate and subsequent covalent modification and inactivation of the enzyme. We will explore the kinetic hallmarks of this process and detail the advanced analytical techniques essential for its elucidation, providing a robust framework for researchers in enzymology and medicinal chemistry.

Introduction to Suicide Inhibition and 2-Aminobut-3-ynoic Acid

Suicide inhibition, also known as mechanism-based inactivation, is an irreversible enzyme inhibition strategy where the enzyme itself converts a benign substrate analog into a highly reactive species that covalently modifies the active site, leading to its inactivation.[1] This "Trojan horse" approach offers high specificity, as the inhibitor is only activated by the target enzyme, minimizing off-target effects.[2]

2-Aminobut-3-ynoic acid is a structural analog of amino acid substrates and features a terminal acetylenic (alkyne) functional group. This group is relatively unreactive on its own but serves as a latent reactive center that can be unmasked by enzymatic catalysis.[2] Its primary targets are pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are involved in a wide array of amino acid metabolic pathways.[3] A prominent and clinically relevant example of such an enzyme is γ-aminobutyric acid aminotransferase (GABA-AT).

The Target: γ-Aminobutyric Acid Aminotransferase (GABA-AT)

GABA-AT (EC 2.6.1.19) is a PLP-dependent enzyme that plays a crucial role in the central nervous system by degrading the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[4][5] By converting GABA to succinic semialdehyde, GABA-AT helps maintain the delicate balance between neuronal excitation and inhibition.[6] Inhibition of GABA-AT leads to an increase in synaptic GABA levels, a therapeutic strategy for treating conditions like epilepsy and other neurological disorders.[4]

The Molecular Mechanism of Inactivation

The inactivation of GABA-AT by 2-aminobut-3-ynoic acid is a multi-step process that begins with the inhibitor mimicking the natural substrate, GABA, to gain access to the enzyme's active site.

Initial Binding and Schiff Base Formation

Like the native substrate, the amino group of 2-aminobut-3-ynoic acid forms a Schiff base (external aldimine) with the PLP cofactor in the active site of GABA-AT.[7] This initial, reversible binding step is a prerequisite for the subsequent catalytic activation of the inhibitor.

Enzymatic Activation to a Reactive Allene

The key to the suicide inactivation lies in the enzymatic processing of the acetylenic group. The catalytic base in the active site of GABA-AT, typically a lysine residue, abstracts a proton from the α-carbon of the inhibitor.[4] This is followed by a proton shift, which isomerizes the alkyne to a highly reactive conjugated allene intermediate.[2] This enzyme-catalyzed transformation is the defining step of mechanism-based inactivation.

Covalent Adduct Formation and Irreversible Inhibition

The electrophilic allene intermediate is a potent Michael acceptor. Before it can be released from the active site, a nucleophilic residue, often the same lysine that participates in catalysis and is covalently linked to PLP, attacks the central carbon of the allene.[5] This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, leading to irreversible inactivation.

Visualizing the Inactivation Pathway

The following diagram illustrates the proposed mechanism of GABA-AT inactivation by 2-aminobut-3-ynoic acid.

Suicide Inhibition Mechanism cluster_0 Enzyme Active Site E_PLP GABA-AT (PLP) Schiff_Base External Aldimine (Schiff Base) E_PLP->Schiff_Base Inhibitor 2-Aminobut-3-ynoic acid Inhibitor->Schiff_Base Binding & Schiff Base Formation Allene_Intermediate Reactive Allene Intermediate Schiff_Base->Allene_Intermediate Enzymatic Isomerization Inactive_Enzyme Covalently Modified Inactive Enzyme Allene_Intermediate->Inactive_Enzyme Nucleophilic Attack (Michael Addition)

Caption: Proposed mechanism of GABA-AT inactivation.

Experimental Elucidation of the Mechanism

Validating the proposed mechanism of suicide inhibition requires a multi-faceted experimental approach. The following protocols provide a framework for characterizing the interaction between 2-aminobut-3-ynoic acid and its target enzyme.

Kinetic Analysis of Suicide Inhibition

The hallmark of a suicide substrate is time-dependent, irreversible inhibition that follows saturation kinetics.

The key kinetic parameters that characterize a suicide inhibitor are:

  • KI : The inhibitor concentration at which the rate of inactivation is half-maximal.

  • kinact : The maximal rate of inactivation at saturating inhibitor concentrations.

  • Partition Ratio (r) : The number of inhibitor molecules that are processed into product for every molecule that causes an inactivation event. An ideal suicide inhibitor has a low partition ratio.

ParameterDescriptionTypical Experimental Approach
KI Reflects the initial binding affinity of the inhibitor to the enzyme.Plotting the observed rate of inactivation (kobs) against various inhibitor concentrations and fitting the data to the Michaelis-Menten equation.
kinact The maximum rate of enzyme inactivation.Determined from the Vmax of the kobs vs. [Inhibitor] plot.
Partition Ratio (r) The ratio of turnover events to inactivation events.Measuring the amount of product formed versus the amount of enzyme inactivated at various time points.

A continuous spectrophotometric assay is commonly used to measure GABA-AT activity.

  • Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 100 mM potassium pyrophosphate, pH 8.5) containing GABA, α-ketoglutarate, NADP+, and an excess of succinic semialdehyde dehydrogenase (SSADH).

  • Enzyme and Inhibitor Incubation : Pre-incubate GABA-AT with varying concentrations of 2-aminobut-3-ynoic acid for different time intervals.

  • Activity Measurement : Initiate the reaction by adding an aliquot of the enzyme-inhibitor mixture to the reaction mixture.

  • Data Acquisition : Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH by SSADH. The rate of this reaction is proportional to the remaining GABA-AT activity.

  • Data Analysis : Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

Characterization of the Covalent Adduct

Direct evidence for covalent modification is crucial for confirming the suicide inhibition mechanism. Mass spectrometry is a powerful tool for this purpose.

  • Enzyme Inactivation : Incubate GABA-AT with a molar excess of 2-aminobut-3-ynoic acid until significant inactivation is achieved.

  • Sample Preparation : Remove excess, unbound inhibitor by dialysis or size-exclusion chromatography.

  • Intact Protein Analysis : Analyze the intact, inactivated protein using high-resolution mass spectrometry (e.g., ESI-Q-TOF). A mass increase corresponding to the molecular weight of 2-aminobut-3-ynoic acid will confirm covalent modification.

  • Peptide Mapping : Digest the inactivated protein with a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis : Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis : Identify the modified peptide by searching for a mass shift equal to that of the inhibitor. MS/MS fragmentation will pinpoint the exact amino acid residue that has been modified.

Spectroscopic Analysis of the Adduct

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the enzyme-inhibitor adduct.

  • Isotope Labeling : Synthesize isotopically labeled (e.g., 13C or 15N) 2-aminobut-3-ynoic acid.

  • Enzyme Inactivation : Inactivate the target enzyme with the labeled inhibitor.

  • NMR Data Acquisition : Acquire one- and two-dimensional NMR spectra of the inactivated enzyme.

  • Spectral Analysis : The signals from the labeled inhibitor will allow for the characterization of its chemical environment within the active site and the nature of the covalent linkage.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for characterizing a suicide substrate.

Experimental Workflow cluster_1 Kinetic Characterization cluster_2 Structural Analysis Activity_Assay Enzyme Activity Assay (Spectrophotometry) Kinetic_Parameters Determine k_inact, K_I, and Partition Ratio Activity_Assay->Kinetic_Parameters Adduct_Characterization Identify Covalent Adduct and Modification Site Kinetic_Parameters->Adduct_Characterization Correlate kinetics with structural evidence Inactivation Enzyme Inactivation with 2-aminobut-3-ynoic acid MS_Analysis Mass Spectrometry (Intact Protein & Peptide Mapping) Inactivation->MS_Analysis NMR_Analysis NMR Spectroscopy (with labeled inhibitor) Inactivation->NMR_Analysis MS_Analysis->Adduct_Characterization NMR_Analysis->Adduct_Characterization

Caption: Workflow for suicide substrate characterization.

Conclusion and Future Directions

2-Aminobut-3-ynoic acid exemplifies the elegance and potency of suicide inhibition. Its mechanism of action, involving enzyme-catalyzed self-destruction, provides a powerful paradigm for the rational design of highly specific and long-acting therapeutics. The detailed understanding of its interaction with GABA-AT, elucidated through a combination of kinetic and structural studies, not only solidifies its potential as a pharmacological tool but also offers invaluable insights into the catalytic mechanisms of PLP-dependent enzymes.

Future research in this area may focus on the design of next-generation inhibitors with improved pharmacokinetic properties and even greater target selectivity. The application of computational modeling and advanced structural biology techniques will undoubtedly accelerate the discovery and optimization of novel suicide substrates for a wide range of therapeutic targets.

References

  • Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ACS Chemical Biology, 2015. [Link]

  • Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 2023. [Link]

  • Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid. Journal of the American Chemical Society, 2015. [Link]

  • Mechanism of inactivation of .gamma.-aminobutyric acid-.alpha.-ketoglutaric acid aminotransferase by 4-amino-5-halopentanoic acids. Biochemistry, 1981. [Link]

  • Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 2021. [Link]

  • Discovery and Biocatalytic Application of a PLP-Dependent Amino Acid γ-Substitution Enzyme that Catalyzes C-C Bond Formation. Journal of the American Chemical Society, 2019. [Link]

  • The reaction of pyridoxal phosphate (I) with an R-amino acid (II) to form a Schiff base (III). ResearchGate, 2000. [Link]

  • An outlook on suicide enzyme inhibition and drug design. Journal of the Iranian Chemical Society, 2021. [Link]

  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 2023. [Link]

  • Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ResearchGate, 2015. [Link]

  • Controlling reaction specificity in pyridoxal phosphate enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 2011. [Link]

  • NMR observation of exchangeable protons of pyridoxal phosphate and histidine residues in cytosolic aspartate aminotransferase. Biochemistry, 1991. [Link]

  • Large-Scale Domain Motions and Pyridoxal-5'-Phosphate Assisted Radical Catalysis in Coenzyme B12-Dependent Aminomutases. Molecules, 2014. [Link]

  • TrEnDi Enhances the LC-MS Detection of γ-Aminobutyric Acid. ChemRxiv, 2025. [Link]

  • Information-Rich, Dual-Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP-Enzyme "Partitioning Fingerprint" and Reveals Disparate Chemotypes for hSR Inhibition. ResearchGate, 2019. [Link]

  • Suicide inhibition. Wikipedia, 2023. [Link]

Sources

2-Aminobut-3-ynoic Acid Hydrochloride: Physicochemical Profiling, Suicide Inhibition, and Bioconjugation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminobut-3-ynoic acid hydrochloride (commonly referred to as ethynylglycine hydrochloride) is a non-canonical, alkyne-containing amino acid that serves a dual purpose in modern biochemical research[1]. Characterized by its minimal steric footprint and highly reactive terminal alkyne, it functions both as a potent mechanism-based (suicide) inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes[2] and as a highly efficient bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in peptide synthesis and antibody-drug conjugates (ADCs)[3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic biology, and self-validating experimental protocols designed for researchers and drug development professionals.

Physicochemical Profiling

The compound features a unique structure characterized by a triple bond directly adjacent to the alpha-carbon, making it a highly compact member of the alkyne amino acid family[1]. The hydrochloride salt formulation is specifically utilized to enhance its solubility in aqueous media, a critical requirement for physiological assays and bioconjugation workflows[2].

Table 1: Quantitative Chemical Properties

PropertySpecification
IUPAC Name 2-Aminobut-3-ynoic acid hydrochloride
Common Name Ethynylglycine hydrochloride
Molecular Formula C4H6ClNO2[1]
Molecular Weight 135.55 g/mol [1]
(S)-Isomer CAS Number 1956434-80-2[4]
(R)-Isomer CAS Number 1956436-19-3[5]
Racemic CAS Number 1956306-52-7[5]
Solubility Highly soluble in H₂O; moderate in polar organics[2]

Mechanistic Biology: PLP-Dependent Enzyme Inhibition

The therapeutic and biochemical value of 2-aminobut-3-ynoic acid lies in its ability to act as a mechanism-based inactivator (suicide inhibitor). PLP-dependent enzymes, such as cysteine desulfurases (e.g., CsdB, IscS), are critical for sulfur metabolism, iron-sulfur cluster biosynthesis, and cellular responses to oxidative stress[1],[6].

The Causality of Irreversible Inhibition: When (S)-2-aminobut-3-ynoic acid enters the enzyme's active site, its primary amine displaces the active-site lysine to form an external aldimine with the PLP cofactor[6]. The enzyme, attempting normal catalysis, abstracts the alpha-proton. However, because of the adjacent terminal alkyne, this abstraction triggers an electronic rearrangement that forms a highly electrophilic, conjugated allene intermediate[2]. This reactive allene is rapidly attacked by an active-site nucleophile (typically a conserved cysteine or tyrosine residue), resulting in a covalent adduct that permanently and irreversibly neutralizes the enzyme's active site.

Mechanism of PLP-enzyme suicide inhibition by 2-aminobut-3-ynoic acid.

Synthetic Utility: Bioorthogonal Click Chemistry

Beyond enzyme inhibition, the terminal alkyne of 2-aminobut-3-ynoic acid makes it an ideal unnatural amino acid for bioconjugation[3]. Because the alkyne is directly adjacent to the alpha-carbon (unlike propargylglycine, which contains an extra methylene spacer), ethynylglycine provides the most sterically compact alkyne handle possible.

The Causality of CuAAC Efficiency: This minimal steric bulk prevents structural perturbation when incorporated into peptide backbones. During CuAAC, the Cu(I) catalyst coordinates with the terminal alkyne, drastically lowering the activation energy required for a [3+2] cycloaddition with an azide-functionalized payload (e.g., a fluorophore or cytotoxic drug). This yields a highly stable 1,4-disubstituted 1,2,3-triazole linkage[3].

CuAAC bioconjugation workflow using ethynylglycine-modified peptides.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal checks to confirm causality and experimental success.

Protocol A: Irreversible Inhibition Assay of Cysteine Desulfurase

Validation Mechanism: To prove that inhibition is covalent (suicide inhibition) rather than competitive, this protocol incorporates a rigorous dialysis step. If the enzyme remains inactive post-dialysis, covalent modification is definitively confirmed.

  • Enzyme Preparation: Incubate 1 µM purified recombinant cysteine desulfurase in 50 mM HEPES buffer (pH 7.4) containing 10 µM PLP at 37°C for 10 minutes.

  • Inhibitor Treatment: Add 2-aminobut-3-ynoic acid hydrochloride to a final concentration of 50 µM[1]. Prepare a parallel control sample with the vehicle (H₂O) only.

  • Incubation: Incubate both samples for 30 minutes at 37°C to allow for external aldimine formation and subsequent covalent trapping.

  • Dialysis (Self-Validation Step): Transfer the reaction mixtures into 10 kDa MWCO dialysis cassettes. Dialyze against 1 L of 50 mM HEPES buffer (pH 7.4) at 4°C for 12 hours, with two buffer exchanges. This removes all unbound, non-covalent inhibitors.

  • Activity Assay: Measure residual enzyme activity using a standard L-cysteine to alanine/H₂S conversion assay (utilizing lead acetate for H₂S detection).

  • Result Interpretation: The treated enzyme will exhibit <5% activity post-dialysis compared to the control, proving irreversible mechanism-based inactivation.

Protocol B: CuAAC Bioconjugation of Ethynylglycine-Peptides

Validation Mechanism: Copper(I) is highly unstable and easily oxidized. Ascorbate is used in excess to maintain the Cu(I) state, while the THPTA ligand protects the biomolecule from reactive oxygen species (ROS). LC-MS serves as the self-validating readout to ensure complete conversion without peptide degradation.

  • Reagent Preparation: Degas all solvents (H₂O/DMSO) by bubbling with nitrogen for 15 minutes to minimize ambient oxidation.

  • Reaction Assembly: In a microcentrifuge tube, combine:

    • 100 µM Ethynylglycine-containing peptide (in H₂O)

    • 150 µM Azide-functionalized payload (in DMSO)

  • Catalyst Pre-mix: In a separate tube, mix 500 µM CuSO₄ with 2.5 mM THPTA ligand. Incubate for 5 minutes. Add 5 mM freshly prepared Sodium Ascorbate to reduce Cu(II) to Cu(I). The solution will immediately transition from blue to colorless.

  • Initiation: Add the active catalyst complex to the peptide/azide mixture.

  • Incubation: Agitate gently at room temperature for 1 to 2 hours.

  • Validation (LC-MS): Quench the reaction with 5 mM EDTA. Inject 5 µL onto an LC-MS system. The complete disappearance of the starting peptide mass and the appearance of the exact mass of the triazole conjugate (Peptide Mass + Azide Mass) confirms successful bioconjugation[3].

References

  • RCSB Protein Data Bank. "1I29: CRYSTAL STRUCTURE OF CSDB COMPLEXED WITH L-PROPARGYLGLYCINE." RCSB.org. URL:[Link]

  • Google Patents. "AU2022283467A9 - Selective drug release from internalized conjugates of biologically active compounds." Googleapis.com.

Sources

Mechanistic Profiling and Antibiotic Properties of FR-900130 (2-Amino-3-Butynoic Acid): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

FR-900130 (L-2-amino-3-butynoic acid, also known as L-ethynylglycine) is a naturally occurring, non-proteinogenic amino acid antibiotic originally isolated from the fermentation broth of Streptomyces catenulae[1]. As the demand for novel antimicrobial strategies intensifies, revisiting mechanism-based inhibitors like FR-900130 provides a masterclass in rational drug design. This whitepaper deconstructs the structural causality, biochemical targeting, and synergistic potential of FR-900130, providing actionable, self-validating protocols for researchers developing next-generation peptidoglycan synthesis inhibitors.

Chemical Ontology & Structural Causality

FR-900130 is characterized by a terminal alkyne moiety conjugated to an


-amino acid backbone. This deceptively simple 

-alkynyl structure is notoriously labile in aqueous solutions[2].

The Causality of Instability and Stabilization: The instability of the free amino acid arises because the unprotected


-amine and the electron-rich alkyne are highly susceptible to rapid degradation, hydration, and polymerization in neutral or alkaline aqueous environments[3]. To circumvent this degradation during drug development and isolation, FR-900130 must be synthesized or extracted as its N-acetyl derivative (N-acetyl ethynylglycine)[4].

Why N-acetylation? The acetyl group sterically and electronically shields the


-amine, preventing it from participating in destructive intramolecular cyclizations. This modification allows the compound to remain stable during ion-exchange chromatography and extended storage. In biological systems, endogenous cellular acylases cleave the acetyl group, releasing the active FR-900130 pharmacophore directly at the site of action[2].

Mechanism of Action: Suicide Inhibition of Alanine Racemase

The primary bactericidal target of FR-900130 is Alanine Racemase (Alr) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the epimerization of L-alanine to D-alanine[3][5]. D-alanine is an obligate building block for the D-Ala-D-Ala dipeptide, which is critical for the cross-linking of the bacterial peptidoglycan cell wall[6].

Mechanistic Causality of Inactivation: FR-900130 acts as a "suicide substrate" (mechanism-based inactivator). When the free amino acid enters the Alr active site, it forms a Schiff base with the PLP cofactor. The enzyme, attempting its normal catalytic cycle, abstracts the


-proton. However, instead of undergoing simple epimerization, the presence of the 

-alkyne allows the resulting carbanion to undergo a rapid electronic rearrangement into a highly reactive allene or ketenimine intermediate[3].

This electrophilic species is immediately attacked by a nearby active-site nucleophile (such as a catalytic lysine or tyrosine residue) or the PLP cofactor itself, forming a permanent covalent bond. This irreversible inactivation halts D-alanine production, leading to defective cell wall synthesis, spheroplast formation, and ultimate bacterial lysis[5].

MoA L_Ala L-Alanine Alr Alanine Racemase (PLP-dependent) L_Ala->Alr Substrate D_Ala D-Alanine Alr->D_Ala Isomerization D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Ala->D_Ala_D_Ala Ddl Ligase Peptidoglycan Peptidoglycan Cross-linking D_Ala_D_Ala->Peptidoglycan PBPs FR900130 FR-900130 (2-amino-3-butynoic acid) FR900130->Alr Suicide Inhibition (Covalent Adduct)

Figure 1: Mechanism-based suicide inhibition of Alanine Racemase by FR-900130.

Quantitative Antimicrobial Data & Synergy Profiles

Because FR-900130 fundamentally depletes the intracellular pool of D-alanine, it exhibits profound synergy with other cell wall-targeting antibiotics. By weakening the peptidoglycan precursor pool, it potentiates the activity of D-cycloserine (which targets D-Ala-D-Ala ligase) and


-lactams like methicillin (which target Penicillin-Binding Proteins)[2][5].

Table 1: Comparative Profiling of Peptidoglycan Synthesis Inhibitors

CompoundPrimary TargetMechanism of ActionReversibilityKnown Synergistic Partners
FR-900130 Alanine Racemase (Alr)Alkyne-to-allene rearrangement; covalent PLP/residue modificationIrreversibleD-cycloserine,

-lactams (Methicillin)
D-Cycloserine D-Ala-D-Ala Ligase (Ddl)Competitive structural mimicry of D-alanineReversibleFR-900130,

-chloro-D-alanine

-chloro-D-alanine
Alanine Racemase (Alr)Halide elimination; covalent modificationIrreversibleD-cycloserine
Fosfomycin MurACovalent binding to active site cysteine (Cys115)Irreversible

-lactams, Aminoglycosides

Self-Validating Experimental Protocols for Mechanistic Profiling

To rigorously characterize the inhibitory profile of FR-900130 or its synthetic analogs, the following protocol is designed as a self-validating system . It incorporates internal controls that definitively prove active-site-directed, irreversible covalent binding, eliminating the possibility of assay artifacts or non-specific protein denaturation.

Workflow Step1 1. Enzyme & PLP Pre-incubation (Establish Holoenzyme) Step2 2. Time-Dependent Inactivation (FR-900130 Addition) Step1->Step2 Step3 3. Substrate Protection Control (Pre-add L-Ala) Step2->Step3 Step4 4. Dialysis Control (Check Irreversibility) Step3->Step4 Step5 5. Kinetic Analysis (Calculate k_inact / K_I) Step4->Step5

Figure 2: Self-validating workflow for confirming time-dependent irreversible Alr inhibition.

Step-by-Step Methodology: Time-Dependent Inactivation & Substrate Protection

1. Holoenzyme Reconstitution

  • Action: Incubate recombinant Alr (1

    
    M) with 20 
    
    
    
    M PLP in 50 mM HEPES buffer (pH 7.5) for 30 minutes at 37°C.
  • Causality: Alr requires PLP for catalytic activity. Pre-incubation ensures all enzyme molecules are fully saturated in the active holoenzyme form, preventing false-negative inhibition data caused by the presence of inactive apoenzyme.

2. Time-Dependent Inactivation (The Primary Test)

  • Action: Add varying concentrations of FR-900130 (e.g., 0.1 to 10

    
    M) to the holoenzyme mixture. Extract aliquots at fixed time intervals (0, 5, 10, 20, 30 mins) and immediately dilute them 100-fold into an assay buffer containing a saturating concentration of L-alanine (50 mM), D-amino acid oxidase (D-AAO), horseradish peroxidase (HRP), and Amplex Red.
    
  • Causality: If the inhibition is mechanism-based (covalent), the degree of enzyme inactivation will exponentially increase over time. The 100-fold dilution instantly drops the inhibitor concentration below its binding affinity, preventing further inhibition and allowing precise measurement of the remaining active enzyme via the coupled D-AAO/HRP fluorescence assay.

3. Substrate Protection (The Specificity Validation)

  • Action: In a parallel reaction tube, pre-incubate the Alr holoenzyme with 50 mM L-alanine before adding 5

    
    M FR-900130.
    
  • Causality: The natural substrate (L-alanine) will outcompete the inhibitor for the active site. If the rate of enzyme inactivation significantly decreases in the presence of L-alanine, it validates that FR-900130 is strictly active-site directed and acts via the catalytic mechanism, ruling out non-specific allosteric binding or protein precipitation.

4. Dialysis Control (The Irreversibility Validation)

  • Action: Take a fully inactivated enzyme sample (from Step 2) and subject it to extensive dialysis against a 50 mM HEPES buffer containing 10

    
    M PLP for 24 hours at 4°C using a 10 kDa MWCO membrane.
    
  • Causality: Reversible competitive inhibitors will wash out during dialysis, restoring enzyme activity. Failure to recover Alr activity post-dialysis definitively confirms the covalent, suicide-inhibition nature of the FR-900130-PLP adduct.

References

  • Antibiotic Discovery and Development - Centre for Microbial Diseases and Immunity Research.
  • Synthesis of -alkenyl- -amino esters via addition of potassium Alkenyltrifluoroborate salts - ResearchG
  • FR-900130, a novel amino acid antibiotic. I.
  • Synthesis of Ethynylglycine (FR-900130) - RSC Publishing.
  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties - NIH / PMC.
  • Antibiotic Discovery and Development - Centre for Microbial Diseases and Immunity Research.

Sources

An In-depth Technical Guide to the Solubility of 2-Aminobut-3-ynoic Acid Hydrochloride in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the solubility of 2-Aminobut-3-ynoic acid hydrochloride, a key building block in pharmaceutical research and chemical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document offers a detailed examination of the compound's behavior in both aqueous and organic media. Through a combination of theoretical principles, practical experimental protocols, and comparative data from a close structural analog, this guide serves as an essential resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility in a Preclinical Context

2-Aminobut-3-ynoic acid hydrochloride, with the molecular formula C₄H₆ClNO₂ and a molecular weight of 135.55 g/mol , is a chiral amino acid derivative containing a terminal alkyne moiety.[1] Its structure presents a unique combination of a polar amino acid backbone and a less polar, reactive alkyne group, making its solubility profile a nuanced and critical parameter for its application. The hydrochloride salt form is intentionally designed to enhance the aqueous solubility of the parent molecule, a common strategy in pharmaceutical development to improve bioavailability and facilitate formulation.[1]

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences key biopharmaceutical properties such as dissolution rate, absorption, and ultimately, bioavailability. In the realm of organic synthesis, understanding the solubility of a reagent in various solvents is paramount for reaction design, optimization, and purification. This guide, therefore, aims to provide a deep dive into the solubility characteristics of 2-Aminobut-3-ynoic acid hydrochloride, empowering researchers with the knowledge to effectively utilize this versatile molecule.

Quantitative Solubility Profile: A Comparative Analysis

The following table summarizes the experimentally determined solubility of DL-Propargyl Glycine hydrochloride in water and common organic solvents.

Solvent SystemSolubility (mg/mL)Solvent TypeKey Interactions
Phosphate-Buffered Saline (PBS), pH 7.2~ 10Aqueous (Polar, Protic)Ion-dipole, Hydrogen bonding
Ethanol~ 20Organic (Polar, Protic)Hydrogen bonding, Dipole-dipole
Dimethyl Sulfoxide (DMSO)~ 20Organic (Polar, Aprotic)Dipole-dipole
Dimethylformamide (DMF)~ 20Organic (Polar, Aprotic)Dipole-dipole

Data sourced from a product information sheet for DL-Propargyl Glycine (hydrochloride).[2]

This data highlights the compound's significant solubility in both aqueous and polar organic solvents, a direct consequence of its ionic salt form and the presence of polar functional groups capable of strong intermolecular interactions.

Theoretical Framework: Deconstructing the Factors Governing Solubility

The observed solubility of 2-Aminobut-3-ynoic acid hydrochloride is a result of a complex interplay of molecular and solvent properties. The following sections dissect the key contributing factors.

The Decisive Role of the Hydrochloride Salt

The conversion of the free amino acid to its hydrochloride salt is the single most important factor driving its aqueous solubility. In its solid state, the compound exists as an ionic lattice. Upon dissolution in a polar solvent like water, this lattice dissociates into a protonated amine (R-NH₃⁺) and a chloride anion (Cl⁻). These charged species readily interact with the polar water molecules through strong ion-dipole interactions, overcoming the lattice energy of the solid and leading to dissolution.

A Molecule of Two Halves: Polarity and Functional Groups

2-Aminobut-3-ynoic acid hydrochloride possesses a dualistic nature. The amino acid core, with its charged amino and carboxylic acid groups, is highly polar and hydrophilic. Conversely, the but-3-ynyl side chain introduces a degree of non-polar character.

  • In Water: The high dielectric constant and hydrogen-bonding capacity of water effectively solvate the charged ends of the molecule, leading to good solubility.

  • In Polar Protic Solvents (e.g., Ethanol): These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amino and carboxyl groups, resulting in high solubility.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess large dipole moments and can effectively solvate the charged species through dipole-dipole interactions, contributing to the observed high solubility.

The interplay between these molecular features and solvent properties can be visualized as follows:

cluster_solute 2-Aminobut-3-ynoic acid hydrochloride cluster_water Aqueous Solvent (Water) cluster_organic Polar Organic Solvent Solute R-CH(NH3+)COOH · Cl- Water H2O Solute->Water Strong Ion-Dipole Interactions High Solubility Organic e.g., Ethanol, DMSO Solute->Organic Favorable Dipole-Dipole & H-Bonding Interactions High Solubility

Solubility Interactions Overview

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It is a robust and reliable method that, when executed correctly, provides a self-validating system for data generation.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the clear supernatant is then determined analytically.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-Aminobut-3-ynoic acid hydrochloride into a series of clear glass vials. "Excess" is defined as an amount sufficient to ensure a visible solid phase remains at the end of the experiment.

    • Add a precise volume of the desired solvent (e.g., deionized water, ethanol, DMSO, DMF) to each vial.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or on a rotator. A standard temperature of 25 °C or 37 °C is typically used for pharmaceutical applications.

    • Agitate the samples for a predetermined period, generally 24 to 48 hours, to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PVDF or PTFE) to remove any suspended solid particles. This step is critical to avoid artificially high solubility readings.

  • Analysis:

    • Prepare a series of calibration standards of 2-Aminobut-3-ynoic acid hydrochloride of known concentrations in the same solvent used for the solubility determination.

    • Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the dissolved compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

Experimental Workflow Diagram

Start Start Prep Prepare Supersaturated Mixture Start->Prep Equilibrate Agitate at Constant Temperature (24-48h) Prep->Equilibrate Separate Separate Solid and Liquid Phases (Filtration) Equilibrate->Separate Analyze Analyze Supernatant (e.g., HPLC-UV) Separate->Analyze Calculate Calculate Solubility from Calibration Curve Analyze->Calculate Calibrate Prepare and Analyze Calibration Standards Calibrate->Calculate End End Calculate->End

Shake-Flask Solubility Determination Workflow

Conclusion: A Highly Soluble and Versatile Building Block

This in-depth technical guide establishes that 2-Aminobut-3-ynoic acid hydrochloride is a compound with favorable solubility characteristics in both aqueous and polar organic solvents. This is primarily attributed to its hydrochloride salt form, which facilitates strong interactions with polar solvent molecules. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine the thermodynamic solubility of this and other compounds with high scientific integrity. The combination of theoretical understanding and practical guidance presented herein will empower scientists in the fields of drug discovery and chemical synthesis to fully leverage the potential of 2-Aminobut-3-ynoic acid hydrochloride in their research endeavors.

References

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

Sources

Cystathionine gamma-lyase (CTH) inhibition by 2-aminobut-3-ynoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Cystathionine Gamma-Lyase (CTH): Mechanistic and Experimental Paradigms of Inhibition by 2-Aminobut-3-ynoic Acid

The Biochemical Imperative of CTH Inhibition

Cystathionine gamma-lyase (CTH, frequently referred to as CSE) is a critical pyridoxal 5'-phosphate (PLP)-dependent enzyme within the transsulfuration pathway. It catalyzes the


-elimination of cystathionine to yield cysteine, 

-ketobutyrate, and ammonia. Crucially, CTH is a primary biogenic source of hydrogen sulfide (H2S), a highly diffusible gasotransmitter that regulates vasodilation, cellular bioenergetics, and immune responses[1].

Aberrant CTH activity and excessive H2S production are implicated in various pathologies, including colon cancer proliferation and bacterial antibiotic resistance[1][2]. Consequently, the selective inhibition of CTH is a major focus in preclinical drug development. The most widely utilized and mechanistically distinct inhibitor of CTH is 2-aminobut-3-ynoic acid , commonly known as DL-propargylglycine (PAG) .

Structural Basis of Suicide Inhibition

PAG does not merely block the active site of CTH; it acts as a mechanism-based "suicide" inhibitor. This means the enzyme actively participates in its own destruction by processing the inhibitor into a highly reactive intermediate that permanently disables the catalytic machinery[3].

The Causality of the Inhibition Mechanism:

  • Transaldimination: CTH functions as a tetramer, with each monomer containing a PLP cofactor covalently bound to a conserved lysine residue (Lys212 in human CTH) via an internal aldimine bond. When PAG enters the active site, its amino group attacks this bond, displacing the lysine and forming an external aldimine with PLP.

  • Alkyne-to-Allene Rearrangement: A catalytic base within the enzyme's active site deprotonates the

    
    -position of PAG's terminal alkyne. This electron shift triggers a structural rearrangement, converting the alkyne into a highly reactive electrophilic allene intermediate.
    
  • Covalent Trapping: The allene is immediately subjected to a nucleophilic attack by the hydroxyl group of a specific adjacent tyrosine residue (Tyr114 in human CTH). This forms a stable, irreversible vinyl ether linkage, permanently tethering the PLP cofactor to the enzyme matrix and destroying its catalytic capability[2][3].

CTH_Inhibition CTH CTH Holoenzyme (PLP bound to Lys212) ExtAldimine External Aldimine (PAG-PLP Complex) CTH->ExtAldimine Transaldimination PAG DL-Propargylglycine (PAG) PAG->ExtAldimine Binds Active Site Allene Reactive Allene Intermediate ExtAldimine->Allene β-deprotonation DeadEnzyme Irreversibly Inhibited CTH (Covalent bond to Tyr114) Allene->DeadEnzyme Nucleophilic attack by Tyr114

Mechanism of CTH suicide inhibition by DL-propargylglycine (PAG).

Quantitative Pharmacodynamics

While PAG is highly selective for CTH over other transsulfuration enzymes like Cystathionine beta-synthase (CBS), it requires relatively high micromolar concentrations to achieve complete inhibition compared to broad-spectrum PLP inhibitors[4].

Table 1: Comparative Kinetic Parameters of Transsulfuration Pathway Inhibitors

InhibitorTarget EnzymeIC50 / KiMechanism of Action
DL-Propargylglycine (PAG) CTH (CSE)IC50 ~ 40 μMIrreversible suicide inhibition (covalent)
Aminooxyacetic acid (AOAA) CBS / CTHIC50 ~ 8.5 μM (CBS), 1.1 μM (CTH)Reversible competitive (Schiff base formation)
β-cyanoalanine (BCA) CTH (CSE)IC50 ~ 14 μMReversible competitive

Data synthesized from established biochemical evaluations of transsulfuration enzymes[4].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate CTH activity and validate PAG-mediated inhibition, researchers quantify the enzymatic byproduct, H2S. Two orthogonal methodologies are standard: the endpoint Methylene Blue assay and the kinetic AzMC fluorometric assay[5].

Protocol A: Methylene Blue Colorimetric Assay (Endpoint)

This classic assay traps volatilized H2S to prevent gas escape, ensuring highly accurate endpoint quantification[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) supplemented with 2 mM PLP.

  • Enzyme & Inhibitor Incubation: In a sealed microtube, combine 50 µg of recombinant CTH (or cell lysate) with varying concentrations of PAG (0.1 - 1000 μM). Incubate at 37°C for 30 minutes.

  • Substrate & Trapping: Add 10 mM L-cysteine (substrate) and 20 µL of 10% (w/v) zinc acetate. Incubate the mixture at 37°C for 1 hour.

  • Color Development: Terminate the reaction by injecting 100 µL of 20 mM N,N-dimethyl-p-phenylenediamine sulfate (DPD) dissolved in 7.2 M HCl, immediately followed by 100 µL of 30 mM FeCl3 dissolved in 1.2 M HCl.

  • Quantification: Incubate in the dark for 20 minutes. Centrifuge to pellet precipitated proteins, transfer the supernatant to a 96-well plate, and measure absorbance at 670 nm. Interpolate against a NaHS standard curve.

Protocol B: AzMC Fluorescent Probe Assay (Real-Time Kinetics)

7-azido-4-methylcoumarin (AzMC) selectively reacts with H2S, reducing its azide group to an amine to yield a highly fluorescent coumarin derivative. This allows for continuous kinetic monitoring without destroying the enzyme[5].

Step-by-Step Methodology:

  • Reaction Setup: In a black 96-well microplate, combine 100 mM potassium phosphate buffer (pH 7.4), 100 µM PLP, and recombinant CTH.

  • Inhibitor Pre-incubation: Add PAG and incubate for 30 minutes at 37°C.

  • Probe Addition: Add AzMC to a final concentration of 10 µM.

  • Initiation & Readout: Inject L-cysteine (10 mM final) to initiate the reaction. Immediately monitor fluorescence (Excitation: 365 nm, Emission: 450 nm) continuously for 60 minutes at 37°C. Calculate the initial velocity (

    
    ) from the linear phase of the curve.
    

Assay_Workflow Start Prepare CTH Enzyme + PLP Cofactor Inhibitor Add PAG (Inhibitor) Incubate 30 min Start->Inhibitor Split Select Detection Method Inhibitor->Split MB_Path Methylene Blue Method (Zinc Acetate Trapping) Split->MB_Path Fluor_Path AzMC Fluorescent Probe (Real-time Kinetics) Split->Fluor_Path MB_Read Add DPD + FeCl3 Read Absorbance @ 670nm MB_Path->MB_Read Fluor_Read Add L-Cysteine + AzMC Read Ex:365/Em:450nm Fluor_Path->Fluor_Read

Workflow for evaluating CTH inhibition using colorimetric and fluorometric assays.

Causality in Experimental Design and Self-Validation

A robust assay must be a self-validating system. The protocols above incorporate specific steps designed to prevent false artifacts:

  • The Necessity of the 30-Minute Pre-incubation: Because PAG is a suicide inhibitor, it requires active catalytic turnover (transaldimination and deprotonation) to form the covalent adduct[2]. If L-cysteine and PAG are added simultaneously, the initial velocity of H2S production will appear uninhibited until the covalent trapping catches up, leading to an artificially inflated IC50.

  • Mandatory PLP Supplementation: CTH is prone to losing its PLP cofactor during cellular lysis or purification, converting it into an inactive apoenzyme. Supplementing the assay buffer with exogenous PLP ensures the entire enzyme population is in the active holoenzyme state, preventing false-positive inhibition readouts caused by cofactor depletion[3].

  • Zinc Acetate Trapping in Endpoint Assays: H2S is a highly volatile gas. Without the addition of zinc acetate to precipitate it as insoluble zinc sulfide (ZnS), the gas escapes the aqueous phase during the 1-hour incubation, leading to severe under-quantification of enzyme activity[5].

References

  • "Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine" - National Institutes of Health (PMC). URL:[Link]

  • "3cog - Crystal structure of human cystathionase (Cystathionine gamma lyase) in complex with DL-propargylglycine" - Protein Data Bank Japan. URL:[Link]

  • "The Role of Host-Generated H2S in Microbial Pathogenesis: New Perspectives on Tuberculosis" - Frontiers. URL:[Link]

  • "Cystathionine γ-lyase-derived H2S negatively regulates thymic egress via allosteric inhibition of sphingosine-1-phosphate lyase" - National Institutes of Health (PMC). URL:[Link]

  • "Tumor-derived hydrogen sulfide, produced by cystathionine-β-synthase, stimulates bioenergetics, cell proliferation, and angiogenesis in colon cancer" - Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Sources

Mechanism-Based Inactivation of Alanine Racemase by Ethynylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alanine racemase (Alr) is a pyridoxal 5'-phosphate (PLP)-dependent isomerase responsible for the interconversion of L-alanine and D-alanine, a critical precursor for the biosynthesis of the bacterial peptidoglycan cell wall [[1]](). Because this enzyme is ubiquitous in bacteria but absent in humans, it represents a highly selective target for antimicrobial drug development. Among the most fascinating classes of Alr inhibitors are mechanism-based inactivators—often termed "suicide substrates."

L-


-ethynylglycine, a naturally occurring 

-unsaturated amino acid isolated from Streptomyces catenulae, is a quintessential suicide substrate for Alr 1. This guide provides an in-depth mechanistic analysis of how ethynylglycine irreversibly inhibits Alr and outlines the rigorous experimental workflows required to validate this mode of action.

Mechanistic Causality: The "Suicide" Inhibition Pathway

Suicide inhibition occurs when an enzyme is "tricked" into processing a latent, unreactive substrate analog. Through the enzyme's own catalytic mechanism, the analog is converted into a highly reactive electrophile that covalently modifies the active site, leading to irreversible inactivation 2.

For ethynylglycine and Alanine Racemase, the causality of inactivation follows a precise sequence of electron transfers:

  • Transimination: Ethynylglycine enters the active site and displaces the catalytic lysine to form an external aldimine (Schiff base) with the PLP cofactor.

  • 
    -Proton Abstraction:  The active site base (typically Tyr265 or Lys39, depending on the bacterial species) abstracts the 
    
    
    
    -proton from ethynylglycine, forming a resonance-stabilized carbanion 3.
  • Propargylic Rearrangement: Because of the adjacent alkyne group, the carbanion undergoes a rapid propargylic rearrangement. The electrons shift to form a highly electrophilic conjugated allene intermediate 4.

  • Covalent Capture: The allene acts as a potent Michael acceptor. A nucleophilic residue within the active site (often the catalytic lysine) attacks the allene, forming a permanent covalent adduct that permanently kills the enzyme 5.

Mechanism A Ethynylglycine + PLP-Alr B External Aldimine (Schiff Base) A->B Transimination C Carbanion Intermediate B->C alpha-Proton Abstraction D Conjugated Allene (Electrophile) C->D Propargylic Rearrangement E Covalent Adduct (Dead Enzyme) D->E Nucleophilic Attack

Fig 1: Mechanism-based suicide inhibition of Alanine Racemase by ethynylglycine.

Kinetic Logic of Suicide Inhibition

To prove that ethynylglycine is a mechanism-based inhibitor rather than a simple bimolecular affinity label, we must demonstrate saturation kinetics. The reaction follows the scheme:

Kinetics E E + I EI E•I (Reversible) E->EI k_1 EI_star E-I (Covalent) EI->EI_star k_inact

Fig 2: Kinetic model of mechanism-based irreversible enzyme inactivation.

The observed rate of inactivation (


) is not linearly dependent on the inhibitor concentration 

. Instead, it saturates as the reversible

complex becomes fully formed, defined by the equation:

Where

is the inhibitor dissociation constant and

is the maximum rate of covalent inactivation.

Experimental Protocols: Validating Irreversible Inhibition

To confidently characterize ethynylglycine as a suicide substrate, the experimental design must be a self-validating system that rules out artifacts like non-specific aggregation or reversible tight-binding.

Step-by-Step Methodology

Step 1: Enzyme Preparation & Buffer Selection

  • Action: Purify recombinant Alr and dialyze into 50 mM HEPES or Potassium Phosphate buffer (pH 7.5) containing 10 μM PLP.

  • Causality (Why?): Primary amine buffers like Tris must be strictly avoided. Tris can form Schiff bases with any dissociated PLP or react directly with the highly electrophilic allene intermediate generated by ethynylglycine, artificially lowering the effective inhibitor concentration and skewing kinetic parameters.

Step 2: Time-Dependent Inactivation Assay

  • Action: Incubate Alr (e.g., 1 μM) with varying concentrations of ethynylglycine (e.g., 0.1 to 10 mM) at 25°C.

  • Action: At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw aliquots and dilute them 100-fold into an assay mixture containing a saturating concentration of L-alanine (50 mM).

  • Self-Validation & Controls: A control reaction containing Alr and buffer (no inhibitor) must be run in parallel. This accounts for any spontaneous loss of enzyme activity over time, ensuring that the measured

    
     is solely due to ethynylglycine.
    

Step 3: Residual Activity Measurement (Coupled Assay)

  • Action: Measure the conversion of L-Ala to D-Ala using a continuous coupled spectrophotometric assay. The assay mixture contains D-amino acid oxidase (DAAO), lactate dehydrogenase (LDH), NADH, and catalase.

  • Causality (Why?): Alr does not produce a direct chromophore. By coupling D-Ala production to DAAO (which produces pyruvate) and then to LDH (which consumes NADH), we can continuously monitor the reaction via the decrease in absorbance at 340 nm.

Step 4: Reversibility Validation (Dialysis)

  • Action: Take a sample of the fully inactivated Alr-ethynylglycine complex and subject it to extensive dialysis (or spin-column gel filtration) against a buffer containing fresh PLP for 24 hours.

  • Causality (Why?): This is the ultimate test of irreversibility. If ethynylglycine were merely a tight-binding reversible inhibitor, removing the free inhibitor via dialysis would shift the equilibrium, and Alr activity would return. A lack of recovered activity confirms the formation of a covalent dead-end complex.

Protocol S1 1. Enzyme Preparation Purified Alr in Phosphate Buffer S2 2. Incubation Alr + Ethynylglycine (Varying [I]) S1->S2 S3 3. Kinetic Sampling Aliquots at timed intervals S2->S3 S4 4. Activity Assay Measure D-Ala to L-Ala conversion S3->S4 S5 5. Data Regression Calculate k_obs, K_I, and k_inact S4->S5 S6 6. Reversibility Validation Extensive Dialysis / Gel Filtration S5->S6 Differentiate tight-binding from covalent adduction

Fig 3: Experimental workflow for kinetic characterization of irreversible Alr inhibition.

Comparative Analysis of Amino Acid-Based Inhibitors

Ethynylglycine is part of a broader class of amino acid analogs designed to hijack PLP-dependent enzymes. The table below synthesizes quantitative and mechanistic distinctions among prominent Alr and PLP-enzyme inhibitors 1, 6.

Table 1: Quantitative & Mechanistic Comparison of Amino Acid-Based Inhibitors
InhibitorTarget EnzymeInactivation MechanismReversibilityKinetic Hallmark
L-

-Ethynylglycine
Alanine Racemase (Alr)Propargylic rearrangement to conjugated alleneIrreversibleTime-dependent

saturation

-Chloroalanine
Alanine Racemase (Alr)Elimination of HCl yielding a reactive enamino acidIrreversibleHigh partition ratio (

)

-Trifluoroalanine
Alanine Racemase (Alr)Defluorination & covalent capture by active siteIrreversibleTime-dependent

saturation
L-Propargylglycine Cystathionine

-synthase
Propargylic rearrangement to conjugated alleneIrreversibleTime-dependent

saturation

Conclusion

The irreversible inhibition of Alanine Racemase by ethynylglycine represents a masterclass in rational drug design and enzymology. By exploiting the inherent


-proton abstraction step of the PLP catalytic cycle, ethynylglycine forces the enzyme to catalyze its own destruction. Understanding this causality—and employing rigorous, self-validating kinetic workflows to prove it—is essential for researchers developing next-generation antimicrobial agents targeting bacterial cell wall biosynthesis.

References

  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC - NIH. URL:[Link]

  • An outlook on suicide enzyme inhibition and drug design - PMC. URL:[Link]

  • SUICIDE SUBSTRATES, MECHANISM-BASED ENZYME INACTIVATORS: RECENT DEVELOPMENTS - Annual Reviews. URL:[Link]

  • Amino Acids, Peptides and Polymers Synthesis and Screening of New Potentially Pharmacologically Active Enantiomerically Enriched Non-Protein (S) and (R) - ISTC. URL:[Link]

  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties - ResearchGate. URL:[Link]

  • β,γ-Alkynyl α-amino acids: A synthetic challenge - ResearchGate. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of Peptides Containing 2-Aminobut-3-ynoic Acid (Ethynylglycine)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Mechanistic causality, base-free solid-phase peptide synthesis (SPPS), and stereochemical preservation.

Mechanistic Rationale: The Epimerization Challenge

2-Aminobut-3-ynoic acid (L-ethynylglycine, EG) is a highly valuable non-canonical amino acid used to design irreversible enzyme inhibitors (e.g., targeting cysteine cathepsins) and to serve as a minimal-steric-bulk anchor for CuAAC "click" chemistry[1].

However, incorporating EG into peptides presents a severe chemical challenge. The


-proton of ethynylglycine is flanked by two highly electron-withdrawing, 

- and

-hybridized groups (the terminal alkyne and the carbonyl/amide group, respectively). This renders the

-proton exceptionally acidic. Under standard Fmoc-SPPS conditions—specifically the use of

-Diisopropylethylamine (DIPEA) during coupling and 20% piperidine during deprotection—the

-carbon undergoes rapid base-catalyzed deprotonation. This leads to near-total racemization (epimerization) via a planar enolate intermediate, and can also trigger isomerization into an allene derivative.

To successfully synthesize EG-containing peptides, standard SPPS protocols must be abandoned in favor of a highly controlled, base-free synthetic strategy.

Strategic Synthesis of the Ethynylglycine Synthon

Because commercially available Fmoc-ethynylglycine is prone to degradation, best practices dictate synthesizing the ethynylglycine synthon—(R)-2,2-dimethyl-3-(tert-butoxycarbonyl)-4-ethynyl-oxazolidine—from L-serine[2].

Step 2.1: Swern Oxidation to Garner's Aldehyde

L-Serine methyl ester is converted to an


-acetal (oxazolidine) and reduced to an alcohol. The critical step is the Swern oxidation to form Garner's aldehyde.
  • Causality & Expert Insight: Standard Swern oxidation utilizes triethylamine (TEA), which causes up to 15% racemization of the aldehyde. Substituting TEA with the sterically demanding Hünig's base (DIPEA) physically hinders proton abstraction, preserving the enantiomeric excess (>98% ee)[3].

Step 2.2: Bestmann-Ohira Homologation

The aldehyde is converted to a terminal alkyne using the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) and


 in methanol.
  • Causality & Expert Insight: Exposing an acyclic

    
    -amino aldehyde to 
    
    
    
    would instantly racemize the chiral center. However, the structural ring strain inherent to the oxazolidine system of Garner's aldehyde strongly disfavors the formation of the required planar enolate geometry. This ring strain mechanically protects the highly acidic
    
    
    -proton from base-mediated abstraction[1].

Workflow & Visualized Methodology

G N1 L-Serine Derivative N2 Garner's Aldehyde (Swern Ox. with DIPEA) N1->N2 N,O-Acetalization & Oxidation N3 Ethynylglycine Synthon (Bestmann-Ohira) N2->N3 Homologation (Avoid Epimerization) N4 Fmoc-Ethynylglycine (Deprotection & Fmoc-OSu) N3->N4 Acidic Hydrolysis N5 Base-Free Peptide Coupling (DIC / Oxyma Pure) N4->N5 Solid-Phase Synthesis N6 Buffered Deprotection (Piperidine + 0.1M Oxyma) N5->N6 Chain Elongation N7 Purified EG-Peptide (Chiral LC-MS Validated) N6->N7 Cleavage (No Thiols)

Fig 1: Workflow for ethynylglycine peptide synthesis emphasizing base-free conditions.

Protocol: Base-Free Solid-Phase Peptide Synthesis (SPPS)

Once the ethynylglycine synthon is hydrolyzed and protected to form Fmoc-EG-OH , it can be incorporated into the peptide chain.

Step-by-Step Methodology
  • Resin Preparation: Swell Rink Amide resin (or Wang resin) in DMF for 30 minutes.

  • Base-Free Coupling:

    • Dissolve Fmoc-EG-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add

      
      -Diisopropylcarbodiimide (DIC) (3.0 eq) to the mixture. Do NOT add DIPEA or NMM. 
      
    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

    • Causality: Oxyma Pure acts as a superior leaving group while maintaining an acidic microenvironment (

      
      ). Omitting tertiary amines completely bypasses the base-catalyzed deprotonation of the alkyne-adjacent 
      
      
      
      -carbon.
  • Buffered Fmoc Deprotection (For Subsequent Cycles):

    • Treat the resin with 20% piperidine in DMF containing 0.1 M Oxyma Pure (or 0.1 M HOBt) for 2 × 5 minutes.

    • Causality: Once EG is incorporated, its

      
      -proton remains acidic. Standard piperidine will cause epimerization during the elongation of the rest of the peptide. Adding an acidic additive like Oxyma Pure buffers the basicity of the microenvironment, suppressing enolization while permitting Fmoc removal.
      
  • Thiol-Free Cleavage:

    • Cleave the peptide using TFA/TIPS/

      
       (95:2.5:2.5) for 2 hours.
      
    • Causality: Strictly avoid thiol-based scavengers (e.g., ethanedithiol, EDT). Under strongly acidic cleavage conditions, thiols can undergo unwanted hydrothiolation across the terminal alkyne.

Quantitative Analysis of Coupling Conditions

The choice of coupling reagents dictates the stereochemical integrity of the final peptide. The table below summarizes the causality between base strength and epimerization rates.

Coupling SystemBase AdditiveEpimerization Rate (%)Overall Yield (%)Mechanistic Outcome
HATU / HOAt DIPEA (2.0 eq)> 45%88%Base-catalyzed enolization leads to near-total racemization.
HBTU / HOBt NMM (2.0 eq)~ 25%82%Weaker base reduces, but fails to eliminate, proton abstraction.
DIC / HOBt None< 5%75%Neutral conditions preserve stereocenter; slower kinetics.
DIC / Oxyma Pure None < 1% 94% Optimal balance: highly reactive ester without basic additives.

Analytical Validation & Quality Control (Self-Validating System)

To ensure the protocol has functioned as a self-validating system, perform the following quality control checks:

  • Pre-Coupling Validation (Optical Rotation): Measure the specific rotation

    
     of the isolated Garner's aldehyde and the ethynylglycine synthon. A deviation from established literature values immediately flags that the Swern oxidation base (DIPEA) was compromised or insufficiently hindered.
    
  • Post-Cleavage Validation (Chiral UHPLC-MS): Analyze the crude peptide cleavage product via Chiral UHPLC coupled to high-resolution mass spectrometry.

    • Pass Criteria: A single, sharp chromatographic peak corresponding to the exact target mass.

    • Fail Criteria (Epimerization): The appearance of a secondary peak with an identical mass indicates diastereomer formation (epimerization occurred during coupling or deprotection).

    • Fail Criteria (Hydration): A mass shift of

      
       indicates unwanted hydration of the alkyne, typically caused by impure cleavage cocktails.
      

References

  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxYwvyffR06wr342h7EHmdLCQRxjqpDPlysaA13CPSPMKU7H9pH54GcI-T6xnkeo-y4JTL_N3B6i5A7gqqIuQpZYCVdd8SC5Yg5FvJmSOGyeOKZHDXNRSzS98p_IISHuCgJDZn2WmzF4Q0PB8=]
  • Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins.Journal of Medicinal Chemistry / ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlm-e1t7dgwtlf_JdLCqmrsklU8-VAfjOF6MDysSZlFDDo26Rdh9PatqJM0gJhO4l62FihhraQYCque5YgwMG1YATgZhou5zCn_nlnEyhQf_I1NGXDO2WxwxCjFQVXvnIjKiBCncLZeZM1o_HyfFiU]
  • Ethynylglycine Synthon from Garner′s Aldehyde: A Useful Precursor for the Synthesis of Non-Natural Amino Acids.Amino Acids.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0XQAnqghDRc8X-zJymQm4FBhYnM0gIOMxAVrnLNCYOfOXWtkrjKKRUvpXT2giarrdt94ViELQASyzUrbqHKNkTU6RT4fy1lVQ9T2k271fjO3LSv79JA0fS1jjWrt17ZBbHCoMbi54eqMIKJNX9lzuZmCcjgsmMslcf4hkpFVNj64INkFniCwfTi_2j6e7Y_3yR5wuRL7s9GjWJG4mosvGQFQ1T3Zp2Kl1U_GaR-A7K1kDCVBnkZsWvC1n80E_k95SGZCtIXXG2xhUPx7TqTlwPOY_289p3oWhwQ==]

Sources

Application Note: A Robust Synthetic Pathway to 2-Aminobut-3-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Aminobut-3-ynoic acid, commonly known as propargylglycine, is a non-canonical amino acid of significant interest in medicinal chemistry and chemical biology. Its terminal alkyne functionality serves as a versatile handle for bioconjugation via "click chemistry," making it a valuable building block for designing peptide-based therapeutics, activity-based probes, and complex molecular architectures.[1][2] This application note provides a detailed, reliable, and thoroughly explained protocol for the synthesis of racemic 2-aminobut-3-ynoic acid. While a direct conversion from 2-bromobutyric acid presents significant chemical challenges, we delineate a robust and scalable three-stage strategy based on the alkylation of a protected glycine equivalent. This method offers high yields and purity by ensuring precise control over reactivity at each synthetic step. The protocol is designed for researchers in organic synthesis, drug discovery, and chemical biology, providing not only procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction: The Synthetic Challenge and Strategic Approach

The synthesis of α-amino acids with unique side chains is a cornerstone of modern drug development. 2-Aminobut-3-ynoic acid is particularly prized for its propargyl group, which enables covalent modification of biomolecules through copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.

A hypothetical synthesis beginning from 2-bromobutyric acid would first require amination to form 2-aminobutyric acid, followed by a challenging and low-yielding process to functionalize the unactivated ethyl side chain to introduce a terminal alkyne. A more direct approach, such as the reaction of 2-bromobutyric acid with an acetylide anion, is complicated by the acetylide's strong basicity, which would preferentially deprotonate the carboxylic acid, inhibiting the desired nucleophilic substitution.[3][4][5]

To circumvent these issues, we present a more strategic and reliable pathway that builds the molecule by forming the key carbon-carbon bond through the alkylation of a glycine anion equivalent (enolate). This common yet powerful strategy in amino acid synthesis involves three primary stages:

  • Protection: The amino and carboxyl groups of a glycine ester are masked to prevent unwanted side reactions and to activate the α-carbon for deprotonation. We utilize a benzophenone-derived Schiff base for this purpose.

  • Alkylation: A strong, non-nucleophilic base is used to generate a stabilized carbanion (enolate) at the α-position, which then undergoes a nucleophilic substitution (SN2) reaction with propargyl bromide to introduce the desired side chain.[3][4]

  • Deprotection: The protecting groups are removed under acidic conditions to liberate the free amino and carboxyl groups, yielding the final product.

This structured approach provides a clear and reproducible path to high-purity 2-aminobut-3-ynoic acid, suitable for demanding research and development applications.

Overall Synthetic Workflow

The complete synthesis is a multi-step process designed for maximal control and yield. The workflow diagram below illustrates the progression through the key stages of protection, alkylation, and final deprotection.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Deprotection A Glycine Ethyl Ester C N-(Diphenylmethylene)glycine Ethyl Ester A->C Toluene, Reflux B Benzophenone Imine B->C F Protected Propargylglycine Ester C->F 1. Deprotonation D LDA, THF, -78°C D->F E Propargyl Bromide E->F 2. SN2 Attack H 2-Aminobut-3-ynoic Acid (Final Product) F->H Acid Hydrolysis G Aqueous HCl G->H

Caption: Overall workflow for the synthesis of 2-aminobut-3-ynoic acid.

Detailed Experimental Protocols

Stage 1: Synthesis of N-(Diphenylmethylene)glycine Ethyl Ester (Protection)

Principle & Rationale: Protection of the amine and carboxyl groups is a critical first step in amino acid synthesis to prevent self-condensation and other side reactions.[6][7] We react glycine ethyl ester with benzophenone imine to form a Schiff base. This accomplishes two goals: (1) it protects the nucleophilic amine, and (2) the electron-withdrawing nature of the imine increases the acidity of the α-protons, facilitating their removal in the subsequent alkylation step. The ethyl ester protects the carboxylic acid from acting as a nucleophile or base.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
Glycine ethyl ester HCl139.5810.0 g1.0
Benzophenone imine181.2413.0 g1.0
Dichloromethane (DCM)-150 mL-
Sodium Sulfate (Na₂SO₄)142.04As needed-

Protocol:

  • Suspend glycine ethyl ester hydrochloride (10.0 g, 71.6 mmol) in 150 mL of dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add benzophenone imine (13.0 g, 71.7 mmol, 1.0 equiv.) to the suspension.

  • Stir the mixture vigorously at room temperature for 12-16 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting materials.

  • Upon completion, filter the reaction mixture to remove the ammonium chloride byproduct.

  • Wash the filtrate with water (2 x 50 mL) to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting yellow oil is the desired N-(Diphenylmethylene)glycine ethyl ester, which is typically used in the next step without further purification. Expected yield is ~95-99%.

Stage 2: Alkylation with Propargyl Bromide

Principle & Rationale: This step forms the crucial carbon-carbon bond that installs the alkyne side chain. Lithium diisopropylamide (LDA) is used as a strong, non-nucleophilic base to quantitatively deprotonate the α-carbon of the protected glycine ester, forming a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbon of propargyl bromide in a classic SN2 reaction.[4][5] The reaction is performed at low temperature (-78 °C) to prevent decomposition of the LDA and to control the reactivity of the enolate, minimizing side reactions. Anhydrous conditions are essential as LDA reacts violently with water.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
N-(Diphenylmethylene)glycine ethyl ester267.3310.0 g1.0
Lithium diisopropylamide (LDA)-20.6 mL1.1
Propargyl bromide (80% in toluene)118.964.6 mL1.1
Anhydrous Tetrahydrofuran (THF)-200 mL-
Saturated NH₄Cl (aq.)-50 mL-

Protocol:

  • Set up an oven-dried, three-neck 500 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve N-(Diphenylmethylene)glycine ethyl ester (10.0 g, 37.4 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (2.0 M solution in THF/heptane/ethylbenzene, 20.6 mL, 41.1 mmol, 1.1 equiv.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution should turn a deep red color, indicating enolate formation.

  • Stir the solution at -78 °C for 30 minutes.

  • Add propargyl bromide (80% solution in toluene, 4.6 mL, 41.1 mmol, 1.1 equiv.) dropwise, again maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected product, which can be purified by column chromatography if necessary.

Reaction Mechanism:

Caption: Mechanism of the SN2 alkylation step.

Stage 3: Deprotection to Yield 2-Aminobut-3-ynoic Acid

Principle & Rationale: The final stage involves the removal of both the Schiff base and the ethyl ester protecting groups. This is conveniently achieved in a single step via acid hydrolysis. Treatment with aqueous hydrochloric acid protonates the imine nitrogen, making it susceptible to hydrolysis, which regenerates the primary amine. Simultaneously, the acidic conditions catalyze the hydrolysis of the ethyl ester to the free carboxylic acid. The final product is typically isolated as its hydrochloride salt, which often improves crystallinity and stability.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
Protected Propargylglycine Ester305.3810.0 g1.0
Hydrochloric Acid (3 M aq.)-100 mLExcess
Diethyl Ether-50 mL-
Dowex® 50WX8 ion-exchange resin-As needed-

Protocol:

  • Dissolve the crude protected propargylglycine ester (10.0 g, 32.7 mmol) in 100 mL of 3 M aqueous HCl in a 250 mL round-bottom flask.

  • Stir the mixture at room temperature for 18-24 hours. The reaction mixture will become biphasic as benzophenone precipitates.

  • After the reaction is complete (monitored by TLC or LC-MS), transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 25 mL) to remove the benzophenone byproduct.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude 2-aminobut-3-ynoic acid hydrochloride as a solid.

  • For purification, the crude solid can be dissolved in a minimum amount of water and passed through a column of Dowex® 50WX8 ion-exchange resin.

  • After loading, wash the column with water to remove salts, then elute the amino acid with a dilute aqueous ammonia solution (e.g., 2% v/v).

  • Collect the product-containing fractions (identified by ninhydrin staining) and lyophilize (freeze-dry) to obtain the pure zwitterionic 2-aminobut-3-ynoic acid. Typical yields for this step are in the 70-85% range.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • Ji, J.-X., Wu, J., & Chan, A. S. C. (2005). Catalytic asymmetric alkynylation of α-imino ester: A versatile approach to optically active unnatural α-amino acid derivatives. Proceedings of the National Academy of Sciences, 102(32), 11196–11200. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]

  • Ji, J. X., et al. (2005). Catalytic asymmetric alkynylation of alpha-imino ester: a versatile approach to optically active unnatural alpha-amino acid derivatives. PubMed. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide-forming reagents. In The Triumvirate of Peptide Synthesis. John Wiley & Sons.
  • ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Kamenecka, T. M., & Lindsley, C. W. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available at: [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Available at: [Link]

  • SciSpace. (2011). Amino Acid-Protecting Groups. Available at: [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Available at: [Link]

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Available at: [Link]

  • ResearchGate. (2024). Synthesis of propargyl glycine derivative. Available at: [Link]

  • Hallinan, K. O., Crout, D. H. G., & Errington, W. (1994). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1, 3537-3543. Available at: [Link]

  • Trost, B. M., & Silverman, S. M. (2012). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PMC. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Simple Synthesis of Land D-Vinylglycine (2-Aminobut-3-enoic Acid) and Related Amino Acids. Available at: [Link]

  • Dong, S., et al. (2008). Convenient syntheses of homopropargylglycine. PubMed. Available at: [Link]

  • ResearchGate. (2025). β,γ-Alkynyl α-amino acids: A synthetic challenge. Available at: [Link]

  • ResearchGate. (n.d.). Fu's alkynylation of α‐amino acids. Available at: [Link]

  • ACS Publications. (n.d.). PROPARGYLGLYCINE: AN ACETYLENIC AMINO ACID ANTAGONIST. Available at: [Link]

  • LifeTein. (2025). Unusual Amino Acids: Propargylglycine (Pra). Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Mitchell, E. C., & Balskus, E. P. (2020). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. Available at: [Link]

  • Pícha, F., et al. (1998). 2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Google Patents. (n.d.). CN102241600A - Preparation method of 2-amino butyric acid.
  • OpenOChem Learn. (n.d.). Reactions of Acetylide Anions. Available at: [Link]

  • Chemistry LibreTexts. (2020). 9.8: Substitution with acetylides. Available at: [Link]

  • Master Organic Chemistry. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Weber, N., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories.
  • ResearchGate. (2025). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. Available at: [Link]

  • MDPI. (2025). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. Available at: [Link]

  • King Saud University. (n.d.). Nucleophilic Substitution Reactions. Available at: [Link]

  • Lumen Learning. (n.d.). Common nucleophilic substitution reactions. Available at: [Link]

Sources

Probing the Keystone of Bacterial Cell Wall Synthesis: A Guide to In Vitro Alanine Racemase Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Alanine Racemase as a Prime Antimicrobial Target

Alanine racemase (Alr) is a vital bacterial enzyme that plays a central role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] This enzyme, a member of the pyridoxal 5'-phosphate (PLP)-dependent family, catalyzes the interconversion of L-alanine and D-alanine.[1][3][4] The product, D-alanine, is a crucial building block for the peptidoglycan layer, making Alr indispensable for bacterial survival.[1][2] The absence of a human homologue makes alanine racemase an attractive and specific target for the development of novel antibacterial agents.[2][5] This guide provides a comprehensive overview of the in vitro assay conditions and detailed protocols for studying the inhibition of this key enzyme, tailored for researchers, scientists, and drug development professionals.

Conceptual Framework: Choosing the Right Assay for Your Needs

The selection of an appropriate assay methodology is critical for the successful identification and characterization of alanine racemase inhibitors. The choice depends on several factors, including the research stage (e.g., high-throughput screening vs. detailed kinetic analysis), available instrumentation, and the specific properties of the test compounds.

Coupled-Enzyme Spectrophotometric/Fluorometric Assays: The Workhorse for High-Throughput Screening

The most common and readily adaptable method for high-throughput screening (HTS) is the coupled-enzyme assay.[6][7] This assay measures the racemization of D-alanine to L-alanine. The newly formed L-alanine is then utilized by a coupling enzyme, L-alanine dehydrogenase, which catalyzes the deamination of L-alanine to pyruvate. This reaction is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration can be monitored by measuring the absorbance at 340 nm or by fluorescence (excitation at 340 nm and emission at 460 nm), providing a continuous and quantitative measure of alanine racemase activity.[6][7][8]

Causality Behind the Choice: This method is favored for HTS due to its simplicity, speed, and amenability to microplate formats.[6] The continuous nature of the assay allows for real-time kinetic measurements.

Self-Validating System: A crucial control in this assay is to run a parallel assay to test for inhibitors of the coupling enzyme, L-alanine dehydrogenase.[6][7] This ensures that any observed inhibition is due to the specific targeting of alanine racemase and not an artifact of the assay system.

HPLC-Based Assays: The Gold Standard for Accuracy

High-Performance Liquid Chromatography (HPLC) offers a direct and highly accurate method for quantifying the formation of D-alanine from L-alanine or vice versa.[3][9] This method involves stopping the enzymatic reaction at specific time points and then derivatizing the amino acid enantiomers to allow for their separation and quantification by chiral HPLC or by pre-column derivatization followed by reverse-phase HPLC.[3][9]

Causality Behind the Choice: HPLC-based assays are invaluable for confirming hits from HTS campaigns and for detailed kinetic studies where precise measurement of substrate and product is required. They are less susceptible to interference from colored or fluorescent compounds.

Self-Validating System: The use of internal standards and the clear separation of L- and D-alanine peaks provide a robust and self-validating system for quantifying enzyme activity.

Alternative Methods: Expanding the Toolkit

Other methods, such as those based on circular dichroism (CD), offer novel approaches to measuring racemase activity.[10] CD-based assays directly measure the change in the optical rotation of the solution as one enantiomer is converted to the other, providing a real-time and continuous measurement of the reaction.[10]

Causality Behind the Choice: This method is particularly useful as it avoids the use of coupling enzymes, which can be a source of false positives in inhibitor screening.[10]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Coupled-Enzyme Assay for Alanine Racemase Inhibition

This protocol is optimized for a 96- or 384-well microplate format and is suitable for both kinetic analysis and high-throughput screening.

Materials and Reagents:

  • Purified Alanine Racemase (Alr)

  • D-Alanine

  • L-Alanine Dehydrogenase (from a reliable commercial source)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Pyridoxal 5'-phosphate (PLP)

  • Tricine or Tris-HCl buffer

  • Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microplates (UV-transparent for absorbance readings)

  • Microplate reader with 340 nm absorbance measurement capability

Assay Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Alr Solution Add_Enzyme Add Alr to Initiate Prep_Enzyme->Add_Enzyme Prep_Reagents Prepare Reaction Mix (D-Ala, NAD+, L-Ala Dehydrogenase, PLP) Add_Inhibitor Add Inhibitor to Wells Prep_Reagents->Add_Inhibitor Add to wells Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate Incubate at 30-37°C Add_Enzyme->Incubate Read_Abs Read Absorbance at 340 nm (Kinetic or Endpoint) Incubate->Read_Abs Calc_Rate Calculate Reaction Rate Read_Abs->Calc_Rate Det_Inhibition Determine % Inhibition Calc_Rate->Det_Inhibition Calc_IC50 Calculate IC50 Det_Inhibition->Calc_IC50

Caption: Overall workflow for the alanine racemase coupled-enzyme inhibition assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of purified alanine racemase in a suitable buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 8.0) and store at -80°C.[5][8]

    • Prepare a reaction buffer (e.g., 100 mM Tricine or Tris-HCl, pH 8.5-9.5).[3][6] The optimal pH can vary depending on the bacterial source of the enzyme.[3][8]

    • Prepare stock solutions of D-alanine, NAD+, and PLP in the reaction buffer.

    • Prepare a stock solution of the potential inhibitor in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Setup:

    • In a microplate well, combine the reaction buffer, D-alanine, NAD+, L-alanine dehydrogenase, and PLP to the desired final concentrations. A typical reaction mixture might contain:

      • 100 mM Tricine buffer, pH 8.5[6]

      • 2.5 mM D-alanine[6]

      • 1 mM NAD+[6]

      • 0.03 units/mL L-alanine dehydrogenase[6]

      • 10 µM PLP[3]

    • Add the potential inhibitor at various concentrations to the test wells. Include a positive control (a known inhibitor like D-cycloserine) and a negative control (solvent only).[7][11]

  • Initiation and Measurement:

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for 5-10 minutes.[8]

    • Initiate the reaction by adding a pre-determined concentration of alanine racemase (e.g., 12 nM).[6]

    • Immediately begin monitoring the increase in absorbance at 340 nm in a microplate reader. Readings can be taken kinetically over a period of 10-20 minutes or as an endpoint reading after a fixed time.[4][6]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Coupled-Enzyme Reaction Mechanism:

Coupled_Reaction D_Ala D-Alanine Alr Alanine Racemase D_Ala->Alr L_Ala L-Alanine L_Ala_DH L-Alanine Dehydrogenase L_Ala->L_Ala_DH Pyruvate Pyruvate NAD NAD+ NAD->L_Ala_DH NADH NADH + H+ Alr->L_Ala L_Ala_DH->Pyruvate L_Ala_DH->NADH

Caption: The coupled-enzyme reaction for alanine racemase activity measurement.

Protocol 2: Counter-Screen for L-Alanine Dehydrogenase Inhibition

To validate that the observed inhibition is specific to alanine racemase, a counter-screen against the coupling enzyme is essential.

Procedure:

  • Set up the assay as described in Protocol 1, but with the following modifications:

    • Omit alanine racemase and D-alanine from the reaction mixture.

    • Use L-alanine as the substrate at a concentration near its Km for L-alanine dehydrogenase (e.g., 0.1-0.4 mM).[6]

  • Add the test compounds at the same concentrations used in the primary screen.

  • Initiate the reaction by adding L-alanine dehydrogenase.

  • Monitor the increase in absorbance at 340 nm.

  • Compounds that show significant inhibition in this assay are considered non-specific and should be flagged. True hits should exhibit less than 10% inhibition in the coupling enzyme assay.[6][7]

Data Interpretation and Quantitative Summary

The kinetic parameters of alanine racemase can vary depending on the bacterial species. Below is a table summarizing typical kinetic constants and assay conditions reported in the literature.

ParameterStaphylococcus aureusStreptococcus iniaeMycobacterium tuberculosis
Optimal pH ~9.09.5[3]9.1-10.0[8]
Optimal Temperature 30°C[4]35°C[3]30°C[8]
Km for L-Alanine (mM) Not Reported33.11[3]Not Reported
Km for D-Alanine (mM) Not Reported14.36[3]0.70[8]
Vmax (units/mg) Not Reported2426 (L->D), 963.6 (D->L)[3]Not Reported
Assay Buffer Not Reported200 mM Carbonate[3]100 mM Tris-Tricine[6]

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[3][4]

Troubleshooting Common Issues

  • High Background Signal: This can be caused by contamination of reagents with NADH or other absorbing species. Ensure high-purity reagents and run appropriate blank controls (reaction mixture without enzyme).

  • Low Signal-to-Noise Ratio: Optimize enzyme and substrate concentrations. Ensure the microplate reader is properly calibrated. For low activity, consider a more sensitive fluorometric assay.

  • Irreproducible Results: Ensure accurate and consistent pipetting. Maintain a constant temperature throughout the assay. Check the stability of the enzyme and reagents.

  • Inhibition of Coupling Enzyme: Always perform the counter-screen as described in Protocol 2 to identify and eliminate false positives.

Conclusion

The in vitro inhibition assay for alanine racemase is a robust and essential tool in the discovery of novel antibacterial agents. The coupled-enzyme assay, when performed with the appropriate controls, provides a reliable and efficient method for high-throughput screening. For more detailed mechanistic studies and hit validation, direct methods like HPLC are recommended. By understanding the principles behind these assays and following well-defined protocols, researchers can effectively identify and characterize new inhibitors of this critical bacterial enzyme, paving the way for the development of next-generation antibiotics.

References

  • Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae. National Center for Biotechnology Information. [Link]

  • A novel assay method for an amino acid racemase reaction based on circular dichroism. Europe PMC. [Link]

  • A single assay for simultaneously testing effectors of alanine racemase and/or D-alanine: D-alanine ligase. PubMed. [Link]

  • Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50). National Center for Biotechnology Information. [Link]

  • Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis. Scholars' Bank. [Link]

  • Kinetic parameters of wild-type and mutant AlrTt. ResearchGate. [Link]

  • New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLOS. [Link]

  • The structure of alanine racemase from Acinetobacter baumannii. National Center for Biotechnology Information. [Link]

  • A D-amino acid dehydrogenase and an alanine racemase in a hyperthermophile Pyrobaculum islandicum. J-STAGE. [Link]

  • Assaying D-Alanine Racemase in Lactic Acid Bacteria Using NADH Oxidoreduction Enzymic System. PubMed. [Link]

  • Inhibitors of alanine racemase enzyme: a review. Taylor & Francis Online. [Link]

  • Selection and characterization of alanine racemase inhibitors against Aeromonas hydrophila. ResearchGate. [Link]

  • Continuous Colorimetric Assay That Enables High-Throughput Screening of N-Acetylamino Acid Racemases. ACS Publications. [Link]

  • Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics. National Center for Biotechnology Information. [Link]

  • Structural and Functional Characterization of the Alanine Racemase from Streptomyces coelicolor A3(2). bioRxiv. [Link]

  • Assays for screening alanine racemase-specific inhibitors. Alanine... ResearchGate. [Link]

  • A Novel PLP-Dependent Alanine/Serine Racemase From the Hyperthermophilic Archaeon Pyrococcus horikoshii OT-3. Frontiers. [Link]

  • Inhibitors of alanine racemase enzyme: a review. Informa Healthcare. [Link]

  • New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. National Center for Biotechnology Information. [Link]

  • A Novel PLP-Dependent Alanine/Serine Racemase From the Hyperthermophilic Archaeon Pyrococcus horikoshii OT-3. National Center for Biotechnology Information. [Link]

  • A continuous spectrophotometric assay for measuring amino acid activation by peptide synthetases. ResearchGate. [Link]

Sources

Application Note: Bioorthogonal Labeling Using Alpha-Ethynylglycine Analogs (Propargylglycine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Bioorthogonal labeling has revolutionized proteomics by allowing the visualization and enrichment of nascent proteins without interfering with native biochemical processes. This guide focuses on the use of alkynyl-amino acids , specifically referencing the class often termed alpha-ethynylglycines (chemically represented as L-Propargylglycine or Pra in most labeling contexts).

Critical Distinction: While "alpha-ethynylglycine" (2-amino-3-butynoic acid) is the strict chemical name for the shortest homolog, it is chemically unstable and often acts as a suicide inhibitor of PLP-dependent enzymes. Therefore, the standard molecule used for robust bioorthogonal labeling is its homolog, L-Propargylglycine (Pra) (2-amino-4-pentynoic acid). This guide details the protocol for Pra , as it provides the necessary stability for metabolic incorporation while retaining the terminal alkyne handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Mechanism
  • Metabolic Incorporation: The alkyne-tagged amino acid is supplied to cells (often methionine-starved) and incorporated into nascent proteins by the native translational machinery (surrogate for Methionine) or via engineered aminoacyl-tRNA synthetases (Genetic Code Expansion).

  • Bioorthogonal Ligation: Post-incorporation, the terminal alkyne reacts with an azide-functionalized probe (fluorophore or biotin) via CuAAC ("Click Chemistry").

  • Detection: The resulting stable triazole linkage allows for fluorescence imaging or affinity purification.

Technical Background & Causality

Why Alkynyl-Glycines?
  • Minimal Steric Perturbation: Unlike bulky antibody-based tags, the ethynyl group is extremely small, minimizing disruption to protein folding and function.

  • Chemical Stability: The terminal alkyne is inert under physiological conditions, reacting only when catalyzed by Copper(I).

  • Versatility: Compatible with both in vitro translation, bacterial expression (E. coli), and mammalian cell culture.

The "Click" Reaction (CuAAC)

The Copper-catalyzed Azide-Alkyne Cycloaddition is the gold standard for this labeling due to its kinetics and specificity.

  • Catalyst: Cu(I) is generated in situ from Cu(II) sulfate using a reducing agent (Sodium Ascorbate).

  • Ligand Protection: A ligand (THPTA or TBTA) is mandatory . It chelates Cu(I), preventing oxidation to inactive Cu(II) and blocking the generation of reactive oxygen species (ROS) that would degrade the protein sample.

Experimental Workflow Diagram

BioorthogonalWorkflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Sample Prep cluster_2 Step 3: Click Chemistry cluster_3 Step 4: Analysis Cell Cell Culture (Met-Starved) Pra Add Alkyne-AA (Propargylglycine) Cell->Pra Inc Incubation (1-4 Hours) Pra->Inc Wash Wash Unbound AA Inc->Wash Lysis Lysis / Fixation Cocktail Click Cocktail (Azide-Dye + CuSO4 + THPTA + Ascorbate) Lysis->Cocktail Wash->Lysis Reaction CuAAC Reaction (30-60 min, RT) Cocktail->Reaction  Covalent Tagging Image Fluorescence Imaging Or Mass Spec Reaction->Image

Caption: Figure 1: End-to-end workflow for bioorthogonal labeling using alkyne-tagged amino acids.

Detailed Protocol: Metabolic Incorporation & Labeling

Phase 1: Reagent Preparation
ReagentConcentration (Stock)SolventStorageNotes
L-Propargylglycine (Pra) 100 mMWater or PBS-20°CThe metabolic label.
CuSO4 50 mMWaterRTSource of Copper.
THPTA Ligand 250 mMWater-20°CCritical for protecting proteins from oxidation.
Sodium Ascorbate 500 mMWaterFresh Reduces Cu(II) to Cu(I). Must be made fresh daily.
Azide Probe 1-5 mMDMSO-20°CFluorophore (e.g., Azide-Cy5) or Biotin-Azide.
Phase 2: Metabolic Labeling (Mammalian Cells)

Target: HeLa / HEK293 cells (Adherent)

  • Depletion: Wash cells 2x with warm PBS. Incubate in Methionine-free medium for 30 minutes to deplete intracellular methionine pools.

    • Why: This removes competition, forcing the translational machinery to accept the alkyne-analog.

  • Pulse: Replace medium with Met-free medium supplemented with 50 µM - 100 µM L-Propargylglycine (Pra) .

    • Control: Treat a separate sample with DMSO or regular Methionine (negative control).

  • Incubation: Incubate for the desired pulse duration (typically 1–4 hours for nascent proteome; 12–24 hours for total proteome).

  • Harvest/Fixation:

    • For Imaging: Wash 3x with PBS. Fix with 4% Paraformaldehyde (PFA) for 15 min at RT. Permeabilize with 0.25% Triton X-100 for 10 min.

    • For Proteomics: Wash 3x with PBS (ice cold). Lyse cells in SDS-Lysis Buffer (1% SDS, 50 mM Tris-HCl pH 8.0). Boil at 95°C for 5 min to denature proteins (exposing internal alkynes).

Phase 3: The Click Reaction (CuAAC)

Critical: Perform this step immediately after lysis/permeabilization.

  • Prepare Click Cocktail: Mix reagents in the exact order below to prevent precipitation. Volumes are for 1 mL of reaction buffer (scale as needed).

    • Buffer: 860 µL PBS (or Lysis buffer).

    • Ligand Premix: Mix 2 µL CuSO4 (50 mM) + 4 µL THPTA (250 mM). Let sit for 1 min. (Complex formation).[1]

    • Probe: Add 1–5 µL Azide-Fluorophore (Final: 1–5 µM).

    • Add Complex: Add the CuSO4/THPTA mix to the buffer.

    • Activator: Add 10 µL Sodium Ascorbate (500 mM) last. (Final: 5 mM).

  • Reaction: Add the Click Cocktail to your fixed cells or lysate.

  • Incubate: 30–60 minutes at Room Temperature in the dark .

  • Stop:

    • Imaging: Wash cells 3x with PBS + 0.1% Tween-20 / 1 mM EDTA (removes excess copper).

    • Proteomics: Precipitate proteins (Methanol/Chloroform or Acetone) to remove unreacted dye.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
High Background Non-specific dye bindingIncrease washing steps with 0.1% Tween-20 or Triton. Lower azide probe concentration (try 1 µM).
No Signal Inefficient Click ReactionEnsure Sodium Ascorbate is fresh (oxidized ascorbate is yellow; it should be white/clear). Increase CuSO4/THPTA ratio.
Cell Death Copper ToxicityEnsure THPTA is used (not TBTA, which is less soluble and more toxic). Reduce reaction time to 30 min.
Protein Degradation ROS generationPerform reaction on ice (slower) or increase THPTA concentration. Use Aminoguanidine (10 mM) as an ROS scavenger.

Chemical Mechanism Diagram

Caption: Figure 2: The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism forming a 1,2,3-triazole.

References

  • Dieterich, D. C., et al. (2006). "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Proceedings of the National Academy of Sciences, 103(25), 9482–9487.[2] Link

  • Best, M. D. (2009). "Click chemistry and bioorthogonal reactions: unprecedented selectivity in the labeling of biological molecules." Biochemistry, 48(28), 6571–6584. Link

  • Hong, V., et al. (2009). "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal chemistry: fishing for selectivity in a sea of functionality." Angewandte Chemie International Edition, 48(38), 6974–6998. Link

  • Landgraf, P., et al. (2015). "Ethynylglycine synthon, a useful precursor for the synthesis of biologically active compounds." Amino Acids, 47(2), 271–279.[3] (Context on the specific alpha-ethynylglycine structure). Link

Sources

Application Note: Precision Synthesis of Triazolyl-Linked Amino Acids via CuAAC

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: 2-Aminobut-3-ynoic Acid (


-Ethynylglycine)
Target Moiety: 

-(1,2,3-Triazol-4-yl)alanine (Histidine Isostere)[1]

Part 1: Core Directive & Executive Summary[1]

The Technical Challenge

The synthesis of triazole-linked amino acids from 2-aminobut-3-ynoic acid (also known as


-

-ethynylglycine) presents a distinct challenge compared to the more common propargylglycine (Pra).[1] While Pra places the alkyne at the

-carbon, 2-aminobut-3-ynoic acid positions the alkyne at the

-carbon, directly adjacent to the chiral center.

Scientific Criticality: This proximity creates a unique electronic environment.[1] The electron-withdrawing nature of the alkyne significantly increases the acidity of the


-proton, making the substrate highly prone to base-catalyzed racemization  and allenic isomerization  during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Application Scope

This guide details the protocol for converting 2-aminobut-3-ynoic acid into


-triazolylalanine , a rigid bioisostere of Histidine. Unlike the imidazole of Histidine (pKa ~6.0), the 1,2,3-triazole is essentially non-basic in physiological windows, allowing researchers to probe H-bonding networks without introducing charge.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Insight: The Ligand-Accelerated Pathway

To mitigate the instability of 2-aminobut-3-ynoic acid, standard CuAAC conditions (high Cu load, excess base) must be avoided. We utilize a Ligand-Accelerated Catalysis (LAC) strategy.[1]

  • Causality: By using ligands like THPTA or TBTA , we stabilize the Cu(I) oxidation state and accelerate the catalytic cycle by orders of magnitude.[1] This allows the reaction to proceed at neutral pH and ambient temperature , preserving the stereochemical integrity of the

    
    -carbon.
    
  • The "Protective" Effect: The ligand prevents the formation of polymeric copper-acetylide aggregates, which are often responsible for sluggish kinetics that tempt researchers to add more base (and destroy their chiral center).[1]

Experimental Workflow Visualization

The following diagram illustrates the optimized catalytic cycle, highlighting the critical ligand-stabilization step required for this sensitive substrate.

CuAAC_Mechanism Start Cu(II) Precursor (CuSO4) Reduction Reduction (Ascorbate) Start->Reduction ActiveCat [L-Cu(I)]+ Active Species Reduction->ActiveCat + THPTA Ligand Coordination $pi$-Complex (Alkyne-Cu) ActiveCat->Coordination + 2-Aminobut-3-ynoic Acid Acetylide Cu-Acetylide Formation Coordination->Acetylide - H+ (Mild Base) Metallacycle Metallacycle Intermediate Acetylide->Metallacycle + Azide (R-N3) Product Triazolyl-Amino Acid (His-Isostere) Metallacycle->Product Protonolysis Product->ActiveCat Regeneration

Caption: Ligand-Accelerated CuAAC Cycle. THPTA stabilizes Cu(I), preventing oxidation and aggregation, crucial for protecting the labile 2-aminobut-3-ynoic acid substrate.

Part 3: Detailed Protocols

Protocol A: Solution-Phase Synthesis (Bioconjugation)

Best for: Modifying free amino acids or small peptides in aqueous buffers.[1]

Reagents & Materials
ComponentSpecificationFunction
Substrate Fmoc-2-aminobut-3-ynoic acid (1.0 eq)Alkyne scaffold (Protected N-terminus recommended)
Azide R-Azide (1.1 eq)Coupling partner
Catalyst Source CuSOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

[1][2] · 5H

O (5 mol%)
Copper source
Ligand THPTA (25 mol%)Water-soluble accelerating ligand
Reductant Sodium Ascorbate (10 mol%)Maintains Cu(I) state
Solvent t-BuOH / H

O (1:[1]1)
Universal solvent system
Step-by-Step Methodology
  • Ligand Complexation (Critical Step):

    • Premix CuSO

      
       (5 mol%) and THPTA (25 mol%) in water.[1]
      
    • Why: This forms the active blue-aqua complex

      
      before the metal touches the alkyne, preventing copper-induced degradation.[1]
      
  • Substrate Dissolution:

    • Dissolve Fmoc-2-aminobut-3-ynoic acid (100 mg scale) and the organic azide in t-BuOH/Water (1:1).

    • Note: If the amino acid is unprotected (free amine), ensure pH is buffered to 7.0 (Phosphate buffer) to prevent amine coordination to Copper.[1]

  • Initiation:

    • Add the Cu-THPTA complex to the reaction vessel.

    • Add Sodium Ascorbate (freshly prepared 1M solution) dropwise.

    • Flush headspace with Nitrogen/Argon.[1]

  • Reaction:

    • Stir at 20-25°C for 4–16 hours.

    • Monitoring: Track via LC-MS.[1] Look for the mass shift (+ Azide Mass).[1]

  • Workup (Copper Removal):

    • Add QuadraPure™ TU (thiourea scavenger resin) or EDTA (50 mM) to the mixture.[1] Stir for 30 mins.

    • Filter and lyophilize.[1]

Protocol B: On-Resin Solid Phase Peptide Synthesis (SPPS)

Best for: Incorporating the triazole into a peptide backbone for drug discovery.[1]

Reagents & Materials
  • Resin: Rink Amide or Wang Resin (Loading 0.3–0.6 mmol/g).[1]

  • Solvent: DMF (Degassed).[1]

  • Catalyst: CuI (Copper Iodide) - Note: CuI is preferred in organic solvents over CuSO4.[1]

  • Base: DIPEA (Diisopropylethylamine) - Use sparingly.[1]

SPPS Workflow Diagram

SPPS_Workflow Step1 Peptide Assembly (Fmoc-SPPS) Step2 Coupling of Fmoc-2-aminobut-3-ynoic acid Step1->Step2 Step3 On-Resin Click (CuI / Ascorbate / Azide) Step2->Step3 Alkyne Installed Step4 Washing (DMF / Sodium Diethyldithiocarbamate) Step3->Step4 Triazole Formed Step5 Cleavage & Deprotection (TFA / TIPS / H2O) Step4->Step5 Cu Removal

Caption: SPPS Workflow. Sodium Diethyldithiocarbamate wash is critical to remove Cu trapped in the resin matrix before TFA cleavage.

Step-by-Step Methodology
  • Peptide Assembly:

    • Synthesize the peptide backbone using standard Fmoc chemistry.[1][3][4]

    • Couple Fmoc-2-aminobut-3-ynoic acid using HATU/DIPEA (1:2 ratio).[1] Do not use prolonged coupling times (>1 hr) to minimize racemization.

  • On-Resin Click Reaction:

    • Wash resin 3x with DMF (degassed).[1]

    • Prepare solution: Azide (3 eq), CuI (1 eq), Ascorbic Acid (1 eq), and DIPEA (2 eq) in DMF.

    • Expert Tip: Add Ascorbic acid to prevent oxidation of CuI to Cu(II).[1]

    • Agitate resin with solution for 6–12 hours at Room Temperature.[1]

  • Copper Scavenging (Mandatory):

    • Wash resin with 0.5% Sodium Diethyldithiocarbamate (in DMF) x 3.[1]

    • Visual Check: The wash solution will turn yellow/brown as Cu is extracted.[1] Continue until wash is clear.[1]

  • Cleavage:

    • Cleave using TFA/TIPS/Water (95:2.5:2.5).[1]

Part 4: Data & Troubleshooting

Comparative Analysis of Ligands
LigandRate AccelerationProtection of SubstrateCytotoxicityRecommended Use
None 1xPoor (High degradation)HighDo Not Use for 2-aminobut-3-ynoic acid
TBTA ~10^4xGoodHighOrganic/SPPS applications
THPTA ~10^5xExcellentLowAqueous/Bioconjugation
BTTAA ~10^6xSuperiorVery LowLive cell labeling / Ultra-low concentration
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Conversion.

    • Root Cause:[1][2][5][3][6][7] Oxidation of Cu(I) to Cu(II) by atmospheric oxygen.[1]

    • Fix: Increase Ascorbate to 20 mol%. Ensure rigorous degassing of solvents.[1]

  • Problem: Racemization of Amino Acid.

    • Root Cause:[1][2][5][3][6][7] High pH or prolonged exposure to base.[1]

    • Fix: Switch to Protocol A (Buffer pH 7).[1] In SPPS, reduce DIPEA concentration and use CuI/Ascorbate system rather than CuI/Base alone.[1]

  • Problem: Blue/Green Product.

    • Root Cause:[1][2][5][3][6][7] Residual Copper contamination.[1]

    • Fix: Use EDTA wash or Chelex resin.[1] Copper contamination is toxic to biological assays.[1]

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1] Chemical Reviews, 108(8), 2952–3015.[1] Link[1]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599.[1] Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation.[1][6] Angewandte Chemie, 48(52), 9879–9883.[1] Link[1]

  • Valverde, I. E., et al. (2013). 1,2,3-Triazoles as Amide Bond Mimics: Triazole Scan Yields Protease-Resistant Peptidomimetics for Tumor Targeting.[1] Angewandte Chemie, 52(34), 8957-8960.[1] Link[1]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective.[1] European Journal of Organic Chemistry, 2006(1), 51–68.[1] Link[1]

Sources

Troubleshooting & Optimization

Preventing racemization of L-2-aminobut-3-ynoic acid during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support center for the synthesis of L-2-aminobut-3-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and valuable chiral building block. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the challenges of maintaining the stereochemical integrity of L-2-aminobut-3-ynoic acid during its synthesis.

Introduction to the Challenge: The Instability of Chirality in α-Alkynyl Amino Acids

L-2-aminobut-3-ynoic acid, a non-proteinogenic amino acid, is a valuable precursor in the synthesis of various biologically active molecules. However, its synthesis is often plagued by a significant challenge: racemization. The presence of the electron-withdrawing alkyne group in the side chain increases the acidity of the α-proton, making it susceptible to abstraction under both acidic and basic conditions. This can lead to the formation of a planar carbanion intermediate, which, upon reprotonation, can result in a mixture of both L- and D-enantiomers, compromising the stereochemical purity of the final product.[1][2]

This guide will provide a comprehensive overview of the mechanisms of racemization and practical strategies to mitigate this issue, ensuring the successful and stereochemically pure synthesis of L-2-aminobut-3-ynoic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of L-2-aminobut-3-ynoic acid?

A: Racemization is the process by which a pure enantiomer (in this case, the L-form of 2-aminobut-3-ynoic acid) is converted into an equal mixture of both enantiomers (a racemic mixture). This is a critical issue because the biological activity of chiral molecules is often highly specific to one enantiomer. The presence of the unwanted D-enantiomer can lead to reduced efficacy, altered pharmacological profiles, and in some cases, undesirable side effects. The alkyne functionality in L-2-aminobut-3-ynoic acid makes its α-proton more acidic and therefore more prone to abstraction, which is the initial step in racemization.[3][4][5]

Q2: What are the primary mechanisms that lead to racemization during the synthesis of amino acids?

A: The most common mechanism for racemization in amino acids is through the formation of a planar enolate or carbanion intermediate at the α-carbon.[1] This can be initiated by:

  • Base-catalyzed enolization: A base removes the acidic α-proton, creating a planar enolate. Reprotonation can occur from either face of the planar intermediate, leading to a mixture of enantiomers.

  • Acid-catalyzed enolization: In the presence of acid, the carbonyl oxygen of the carboxylic acid or ester is protonated, which increases the acidity of the α-proton and facilitates its removal to form an enol.

Q3: How does the alkyne group in L-2-aminobut-3-ynoic acid specifically increase the risk of racemization?

A: The sp-hybridized carbons of the alkyne are more electronegative than sp2 or sp3 carbons. This inductive electron-withdrawing effect of the alkyne group polarizes the Cα-H bond, making the α-proton more acidic and thus easier to remove by a base.[4][5] This increased acidity accelerates the rate of enolate formation, which is the key step in racemization.

Q4: Which reaction conditions are most likely to cause racemization?

A: Several factors can contribute to racemization:

  • Strong bases: Bases like hydroxides, alkoxides, or even strong amine bases can readily deprotonate the α-carbon.

  • High temperatures: Increased thermal energy can provide the activation energy needed for proton abstraction and enolization.

  • Prolonged reaction times: Longer exposure to racemizing conditions increases the extent of racemization.

  • Certain solvents: Polar aprotic solvents can stabilize the enolate intermediate, potentially favoring racemization.

  • Activation of the carboxylic acid group: During peptide coupling or other derivatizations, activation of the carboxyl group can increase the acidity of the α-proton.

Troubleshooting Guide: Addressing Common Racemization Issues

This section provides a structured approach to identifying and resolving racemization problems encountered during the synthesis of L-2-aminobut-3-ynoic acid.

Observed Problem Potential Cause(s) Recommended Solution(s)
Significant loss of enantiomeric excess (ee) after a base-mediated reaction (e.g., deprotection, alkylation). The base used is too strong or used in excess. The reaction temperature is too high.Use a weaker, non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) instead of sodium hydroxide). Perform the reaction at a lower temperature (e.g., 0°C or -20°C). Carefully control the stoichiometry of the base.
Racemization observed during the protection or deprotection of the amino group. The protecting group strategy is not optimal. Deprotection conditions are too harsh.For N-protection, consider using urethane-type protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), which are known to suppress racemization.[6] For deprotection, use the mildest possible conditions. For example, for Boc deprotection, use milder acids like citric acid if compatible, or carefully controlled amounts of stronger acids like TFA at low temperatures.
Loss of stereochemical integrity during coupling reactions to form peptides. The coupling reagent is promoting racemization. The activation of the carboxylic acid is too aggressive.Use coupling reagents known for low racemization, such as those based on phosphonium or uronium salts, in combination with additives like ethyl cyanohydroxyiminoacetate (Oxyma) or 1-hydroxybenzotriazole (HOBt).[7][8] Pre-activation times should be minimized.
Difficulty in obtaining high ee in stereoselective syntheses starting from achiral precursors. The chiral auxiliary or catalyst is not providing sufficient stereocontrol. The reaction conditions are not optimized for stereoselectivity.Re-evaluate the choice of chiral auxiliary or catalyst. Screen different solvents, temperatures, and reaction times to optimize the diastereoselectivity or enantioselectivity of the key bond-forming step. Consider enzymatic synthesis as an alternative for high stereopurity.[9][10][11]

Experimental Protocols for Minimizing Racemization

Here, we provide detailed, step-by-step methodologies for key experimental workflows designed to preserve the stereochemical integrity of L-2-aminobut-3-ynoic acid.

Protocol 1: Mild Base-Mediated Reactions

This protocol is designed for reactions requiring a basic environment while minimizing the risk of α-proton abstraction.

  • Reagent and Solvent Preparation:

    • Ensure all solvents are anhydrous and reagents are of high purity.

    • Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reaction vessel to the desired low temperature (e.g., 0°C or -78°C) before adding the base.

  • Base Addition:

    • Add the base dropwise to the solution of the L-2-aminobut-3-ynoic acid derivative.

    • Use the minimum stoichiometric amount of base required for the reaction to proceed.

  • Monitoring and Quenching:

    • Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Once the reaction is complete, quench it promptly with a mild acidic solution (e.g., saturated aqueous ammonium chloride) to neutralize the base.

Protocol 2: Chiral Analysis by HPLC

This protocol provides a general method for determining the enantiomeric excess (ee) of your synthesized L-2-aminobut-3-ynoic acid.

  • Column Selection:

    • Utilize a chiral stationary phase (CSP) column suitable for the separation of underivatized amino acids. Crown ether-based or teicoplanin-based columns are often effective.[12][13]

  • Mobile Phase Preparation:

    • Prepare a mobile phase typically consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition will need to be optimized for your specific derivative.

  • Sample Preparation:

    • Dissolve a small amount of the purified product in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject the sample onto the chiral HPLC system.

    • Elute the enantiomers isocratically or with a gradient program.

    • Detect the enantiomers using a suitable detector (e.g., UV-Vis or mass spectrometer).

  • Data Analysis:

    • Integrate the peak areas of the L- and D-enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100.

Visualizing the Mechanisms and Workflows

Diagram 1: The Racemization Mechanism of L-2-aminobut-3-ynoic Acid

The following diagram illustrates the base-catalyzed racemization pathway.

Racemization L_Acid L-2-aminobut-3-ynoic acid (Chiral) Enolate Planar Enolate Intermediate (Achiral) L_Acid->Enolate + Base - H+ Enolate->L_Acid + H+ D_Acid D-2-aminobut-3-ynoic acid (Chiral) Enolate->D_Acid + H+

Caption: Base-catalyzed racemization of L-2-aminobut-3-ynoic acid via a planar enolate intermediate.

Diagram 2: Recommended Workflow for Stereoselective Synthesis

This workflow outlines the key considerations for a synthesis aimed at preserving stereochemistry.

Workflow Start Start with Chiral Precursor or Perform Asymmetric Synthesis Protection Protecting Group Introduction (Mild Conditions) Start->Protection Reaction Key Synthetic Step (Low Temp, Weak Base) Protection->Reaction Deprotection Protecting Group Removal (Mild Conditions) Reaction->Deprotection Purification Purification (e.g., Recrystallization, Chromatography) Deprotection->Purification Analysis Chiral Analysis (HPLC) to Determine ee Purification->Analysis

Caption: A workflow emphasizing mild conditions to prevent racemization during synthesis.

References

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In Methods in Molecular Biology.
  • α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • ChemInform Abstract: Simple Synthesis of L- and D-Vinylglycine (2-Aminobut-3-enoic Acid) and Related Amino Acids. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Hallinan, K. O., Crout, D. H. G., & Errington, W. (1994). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1, (24), 3537-3543.
  • Redox deracemization of β,γ-alkynyl α-amino esters. (2020, April 21). PMC. Retrieved from [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023, April 11). Semantic Scholar. Retrieved from [Link]

  • Relative Acidity of alpha-Hydrogens. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. (n.d.). RSC Publishing. Retrieved from [Link]

  • Process for the racemization of an alpha-amino acid. (n.d.). Google Patents.
  • Efficient synthesis of camptothecin propargylamine derivatives in water catalyzed by macroporous adsorption resin-supported gold nanoparticles. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (2021, May 3). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Alkyne acidity and alkylation. (2012, July 29). Khan Academy. Retrieved from [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023, July 25). PMC. Retrieved from [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (2014, June 3). Accounts of Chemical Research (ACS Publications). Retrieved from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023, April 11). MDPI. Retrieved from [Link]

  • Method for preparing L-2-aminobutyric acid by enzyme method. (n.d.). Google Patents.
  • Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of propargyl glycine derivative. (n.d.). ResearchGate. Retrieved from [Link]

  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. (2025, August 11). ACS Catalysis. Retrieved from [Link]

  • Unusually high α-proton acidity of prolyl residues in cyclic peptides. (n.d.). PMC. Retrieved from [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023, November 3). Journal of Creation. Retrieved from [Link]

  • α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. (2016, January 15). Journal of the American Chemical Society. Retrieved from [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). Analytical Chemistry. Retrieved from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). PMC. Retrieved from [Link]

  • A new twist in eutectic composition: deracemization of a racemic compound amino acid by Viedma ripening and temperature fluctuat. (n.d.). ChemRxiv. Retrieved from [Link]

  • ENANTIOPURE R(-)-3-AMINOISOBUTYRIC ACID SYNTHESIS USING Pseudomonas aeruginosa AS ENANTIOSPECIFIC BIOCATALYST. (n.d.). SciELO. Retrieved from [Link]

  • A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d, l -Amino Acids. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Catalytic asymmetric alkynylation of α-imino ester: A versatile approach to optically active unnatural α-amino acid derivatives. (n.d.). PNAS. Retrieved from [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids. (2020, May 1). MDPI. Retrieved from [Link]

  • Process for the racemization of α-amino acids. (n.d.). Google Patents.
  • Enzymatic Production of Amino Acids. (n.d.). Biotechnology and Genetic Engineering Reviews. Retrieved from [Link]

  • Acidity of Terminal Alkynes Explained. (2025, October 24). YouTube. Retrieved from [Link]

  • Biosynthesis of halogenated, alkene, and alkyne amino acids. (2019, March 14). Nature Research. Retrieved from [Link]

  • Scheme 1. Tri-enzymatic synthesis of d-2-aminobutyric acid from lthreonine. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Purification methods for 2-aminobut-3-ynoic acid HCl from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Aminobut-3-ynoic Acid HCl

Introduction

Welcome to the Technical Support Center. You are likely working with 2-aminobut-3-ynoic acid hydrochloride (also known as Propargylglycine HCl ), a non-proteinogenic amino acid containing a terminal alkyne. This structural feature makes it a critical probe for "click" chemistry and a suicide inhibitor for enzymes like cystathionine


-lyase (CSE).

However, its purification presents a paradox: the zwitterionic nature requires polar solvents, while the reactive alkyne moiety demands mild conditions to prevent polymerization or decomposition. This guide addresses the specific bottlenecks of isolating this compound from crude reaction mixtures (e.g., Strecker synthesis or N-alkylation hydrolysates) where inorganic salts and starting materials are the primary contaminants.

Part 1: Initial Isolation & Desalting (The "Crude" Phase)

Q: My reaction mixture contains high levels of inorganic salts (NaCl, KBr). How do I isolate the amino acid without co-precipitating salt?

A: Direct extraction is rarely effective due to the high water solubility of the amino acid. The industry-standard method for desalting neutral amino acids is Cation Exchange Chromatography .

Protocol: Desalting via Dowex 50WX8

  • Resin Preparation: Use Dowex 50WX8 (200-400 mesh) in the H+ form.

    • Why? The "X8" indicates 8% cross-linking, offering a balance between flow rate and capacity. The H+ form binds the amino group (

      
      ) while allowing neutral salts and anionic impurities to pass through.
      
  • Loading: Dilute your crude aqueous reaction mixture to <5% concentration. Adjust pH to ~2.0 with dilute HCl to ensure the amino group is fully protonated. Load onto the column.[1]

  • Washing: Wash with 3-5 column volumes (CV) of deionized water.

    • Checkpoint: Monitor the conductivity of the eluate. Continue washing until conductivity matches that of pure water (indicating all inorganic salts are removed).

  • Elution: Elute the free amino acid using 1M - 2M NH

    
    OH .
    
    • Mechanism:[2][3] The ammonia deprotonates the resin, releasing the amino acid as a zwitterion.

  • Concentration: Evaporate the ammoniacal fractions under reduced pressure at <40°C .

    • Critical: Do not exceed 40°C. The terminal alkyne is thermally sensitive.[4]

Visualization: Ion Exchange Workflow

IonExchange Start Crude Reaction Mixture (Amino Acid + Salts) Acidify Adjust pH to ~2.0 (Ensure Protonation) Start->Acidify Load Load onto Dowex 50WX8 (H+) Acidify->Load Wash Wash with H2O (Elute Salts/Anions) Load->Wash Waste: Salts Elute Elute with 1M NH4OH (Release Zwitterion) Wash->Elute Switch Buffer Evap Evaporate <40°C Elute->Evap Product Solid Free Amino Acid (Salt-Free) Evap->Product

Caption: Workflow for desalting 2-aminobut-3-ynoic acid using cation exchange chromatography.

Part 2: Crystallization & Salt Formation

Q: I have the free amino acid, but I need the Hydrochloride (HCl) salt. It keeps turning into an oil. How do I get a solid?

A: This is the most common issue. The "oil" is likely a supersaturated solution or a hygroscopic hydrate. You must control the water content and use an antisolvent to force the lattice formation.

Protocol: Conversion to HCl Salt & Crystallization

  • Dissolution: Dissolve the free amino acid (from Part 1) in a minimum volume of dry Methanol (MeOH) .

  • Acidification: Add 1.1 equivalents of 1M HCl in Dioxane or Acetyl Chloride (added dropwise to the MeOH solution to generate anhydrous HCl in situ).

    • Why Anhydrous? Introducing water at this stage promotes oil formation. Using organic-based HCl keeps the system dry.

  • Precipitation (Trituration):

    • Slowly add Diethyl Ether (Et

      
      O)  or MTBE  as an antisolvent with vigorous stirring.
      
    • Ratio: Typically 1:5 (MeOH:Ether).

  • Crystallization: If an oil forms, scratch the glass side of the flask or add a seed crystal. Store at -20°C overnight.

  • Filtration: Filter the white precipitate under nitrogen (to avoid moisture absorption) and wash with cold ether.

Visualization: Salt Formation Workflow

SaltFormation Input Free Amino Acid (Zwitterion) Dissolve Dissolve in Anhydrous MeOH Input->Dissolve Acidify Add HCl in Dioxane (1.1 eq) Dissolve->Acidify Precip Add Et2O (Antisolvent) with Stirring Acidify->Precip Cryst Cool to -20°C (Crystallization) Precip->Cryst Final Pure HCl Salt (White Solid) Cryst->Final

Caption: Protocol for converting the zwitterion to the stable hydrochloride salt via antisolvent precipitation.

Part 3: Troubleshooting & FAQs

Q: The product turned brown/black during drying. Is it ruined?

  • Diagnosis: This indicates polymerization of the alkyne group, likely triggered by heat or trace metals.

  • Fix: Re-dissolve in water, treat with activated charcoal for 30 minutes, filter, and re-crystallize.

  • Prevention: Always dry under high vacuum at room temperature (never >40°C).

Q: My yield is very low (<30%). Where is the product?

  • Diagnosis: The product is likely remaining in the mother liquor during the crystallization step due to high solubility.

  • Fix:

    • Concentrate the mother liquor and repeat the precipitation.

    • Switch antisolvent: If using MeOH/Ether, try Isopropanol/Hexane .

Summary Data Table: Solvent Systems

Process StepRecommended Solvent SystemKey Parameter
Desalting Water (Load) / 1M NH

OH (Elute)
pH control is critical for binding.
Recrystallization Water / Ethanol (95%)Good for free acid; requires cooling.
Salt Formation MeOH / Diethyl EtherRequires anhydrous conditions to avoid oils.
TLC Analysis n-Butanol / AcOH / Water (4:1:1)Use Ninhydrin stain for visualization.

References

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link][5]

  • PubChem. (2024).[6][7] (S)-2-Aminobut-3-ynoic acid hydrochloride Compound Summary. Retrieved from [Link]

Sources

Handling hygroscopic nature of 2-aminobut-3-ynoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling the Hygroscopic Nature of 2-Aminobut-3-ynoic Acid Hydrochloride

The Challenge of Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] For 2-aminobut-3-ynoic acid hydrochloride, this is a critical physicochemical property to consider. As an amino acid hydrochloride salt, the presence of polar functional groups makes it susceptible to water uptake. This can lead to a cascade of issues including:

  • Inaccurate Weighing: The absorption of water can artificially inflate the mass of the compound, leading to errors in concentration calculations for solutions and incorrect stoichiometry in reactions.

  • Physical State Alteration: The compound may change from a free-flowing powder to a clumpy or even a paste-like substance, making it difficult to handle and dispense.

  • Chemical Degradation: The presence of water can potentially lead to hydrolytic degradation of the compound over time, impacting its purity and reactivity. While the terminal alkyne is generally stable, the amino acid functionality can be susceptible to moisture-related degradation pathways.

  • Reduced Efficacy in Reactions: In moisture-sensitive reactions, the water carried by the hygroscopic reagent can act as an unwanted reactant or catalyst, leading to side reactions, reduced yields, and inconsistent results.

This guide will equip you with the knowledge and techniques to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: How should I store 2-aminobut-3-ynoic acid hydrochloride upon receipt?

A: Immediately upon receipt, store the compound in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to place the manufacturer's container inside a desiccator containing a suitable desiccant like silica gel or anhydrous calcium sulfate. Some suppliers recommend storage in an inert atmosphere at 2-8°C.[3] Always refer to the supplier's specific storage recommendations on the product datasheet.

Q2: I opened the bottle and the powder is clumpy. Can I still use it?

A: Clumping is a clear indication of moisture absorption. While you may be able to break up the clumps with a spatula, the water content is no longer negligible, and this will lead to inaccurate weighing.[1] For applications requiring precise concentrations or anhydrous conditions, it is highly recommended to either dry the material (see Troubleshooting Guide 1) or determine the exact water content before use (see Troubleshooting Guide 2).

Q3: What is the best way to weigh 2-aminobut-3-ynoic acid hydrochloride accurately?

A: Accurate weighing requires minimizing exposure to atmospheric moisture.

  • Work Quickly: Have all your equipment ready before opening the container.

  • Use an Analytical Balance with a Draft Shield: This will minimize air currents that can affect the reading.

  • Use a Suitable Weighing Vessel: A small, dry glass vial with a cap is preferable to weighing paper.

  • Tare the Vessel with the Cap: Weigh the capped vial, add the compound quickly, and re-cap before taking the final weight.

  • Controlled Environment: For highly sensitive applications, weighing inside a glove box with a controlled low-humidity atmosphere is the gold standard.[1]

Q4: Can I dry 2-aminobut-3-ynoic acid hydrochloride in a standard laboratory oven?

A: It is not recommended to dry this compound in a standard laboratory oven. Amino acids can be sensitive to high temperatures and may degrade.[4] Gentle heating under vacuum is the preferred method to remove absorbed water without causing decomposition. Refer to Troubleshooting Guide 1 for a detailed protocol.

Q5: What solvents are compatible with 2-aminobut-3-ynoic acid hydrochloride?

A: As a hydrochloride salt, 2-aminobut-3-ynoic acid hydrochloride is expected to have good solubility in polar solvents. It is soluble in water. For organic solvents, it is generally soluble in methanol and may have limited solubility in ethanol. Its solubility is expected to be low in less polar solvents like dichloromethane, ethyl acetate, and non-polar solvents like hexanes. For many synthetic applications, solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used, but the stability of the compound in these solvents over time should be considered. Always perform a small-scale solubility test before preparing a large-volume solution.

Q6: How can I be sure of the exact concentration of a solution I prepare?

A: If you have taken all the precautions for weighing and are still concerned about the exact concentration due to potential moisture absorption, you can prepare a stock solution and then determine its precise concentration. One common method for compounds with a chromophore is UV-Vis spectroscopy against a standard curve. However, for this compound, quantitative NMR (qNMR) using a certified internal standard would be a more accurate method. Alternatively, if the primary concern is water content, a Karl Fischer titration on a sample of the solid can be performed to correct for the water content in your weight measurements.

Troubleshooting Guides

Guide 1: Protocol for Drying 2-Aminobut-3-ynoic Acid Hydrochloride

This protocol describes a method for drying the compound that has been exposed to moisture, using vacuum to minimize the risk of thermal degradation.

Objective: To remove absorbed atmospheric water from 2-aminobut-3-ynoic acid hydrochloride.

Materials:

  • Schlenk flask or a vacuum-rated flask

  • Vacuum pump

  • Heating mantle or oil bath with a temperature controller

  • Nitrogen or Argon gas line

Methodology:

  • Place a small, accurately weighed amount of the hygroscopic compound into the Schlenk flask.

  • Connect the flask to a vacuum line and slowly evacuate the flask.

  • Once a stable vacuum is achieved (e.g., <1 mmHg), gently heat the flask to a temperature between 40-50°C. Caution: Do not exceed 50°C to minimize the risk of degradation. Studies on vacuum drying of amino acids suggest that lower temperatures are effective and safer for the product's integrity.[5]

  • Maintain the vacuum and temperature for 4-6 hours. For larger quantities, a longer drying time may be necessary.

  • Turn off the heat and allow the flask to cool to room temperature under vacuum.

  • Once at room temperature, backfill the flask with an inert gas like nitrogen or argon.

  • The dried compound should be used immediately or stored in a desiccator over a fresh, high-efficiency desiccant.

Guide 2: Determining Water Content using Karl Fischer Titration

For applications where the exact amount of the active compound is critical, determining the water content is the most rigorous approach. This allows you to calculate a correction factor for the weighed mass.

Objective: To accurately quantify the percentage of water (% w/w) in a sample of 2-aminobut-3-ynoic acid hydrochloride.

Background: Karl Fischer titration is a highly specific and accurate method for water determination.[6] For amino acids that may have poor solubility in standard Karl Fischer reagents (like methanol), a co-solvent or a specialized solvent may be necessary.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Appropriate Karl Fischer reagents

  • Anhydrous methanol

  • Formamide (as a solubilizing agent, if needed)

  • Airtight syringe or weighing boat for sample introduction

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable drift rate.

  • Solvent Selection: Begin with anhydrous methanol as the solvent in the titration vessel. If the sample does not dissolve readily, a mixture of methanol and formamide can be used.

  • Sample Preparation and Introduction:

    • Accurately weigh a sample of 2-aminobut-3-ynoic acid hydrochloride. The sample size should be chosen based on the expected water content and the titrator's optimal range.

    • Quickly and carefully introduce the sample into the conditioned titration vessel. Minimize the time the vessel is open to the atmosphere.

  • Titration: Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content. An extraction time of a few minutes may be necessary to ensure all water is released from the sample.

  • Calculation: The instrument will typically provide the result as a percentage of water by weight. This value can then be used to correct the mass of the compound used in experiments.

    • Corrected Mass = Weighed Mass × (1 - (% Water / 100))

Data Summary and Visualization

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Storage Temperature 2-8°C or Room Temperature (as per supplier)Reduces the rate of potential degradation.
Storage Atmosphere Tightly sealed container, preferably in a desiccator. Inert gas for long-term storage.Minimizes exposure to atmospheric moisture.[1]
Weighing Environment Low humidity environment or glove box.Prevents moisture uptake during weighing.
Drying Method Vacuum drying at 40-50°C.Removes water without causing thermal degradation.[5]

Table 2: Qualitative Solubility of 2-Aminobut-3-ynoic Acid Hydrochloride

SolventExpected SolubilityNotes
WaterSolubleThe hydrochloride salt enhances aqueous solubility.
MethanolSolubleA polar protic solvent.
EthanolSparingly SolubleLess polar than methanol.
Dimethyl Sulfoxide (DMSO)SolubleA polar aprotic solvent.
Dimethylformamide (DMF)SolubleA polar aprotic solvent.
Dichloromethane (DCM)InsolubleA non-polar solvent.
Ethyl AcetateInsolubleA moderately polar solvent.
Hexanes/HeptaneInsolubleNon-polar solvents.

Experimental Workflows

Diagram 1: Decision Tree for Handling 2-Aminobut-3-ynoic Acid Hydrochloride

This diagram outlines the decision-making process from receiving the compound to its use in an experiment.

G cluster_0 Initial Handling and Assessment cluster_1 Storage and Preparation cluster_2 Experimental Use A Receive Compound B Inspect Physical State A->B C Free-flowing powder? B->C E Clumped or caked? B->E D Store in Desiccator C->D Yes C->E No H Use Directly D->H F Drying Protocol (Guide 1) E->F G Determine Water Content (Guide 2) E->G F->H I Use with Corrected Mass G->I J Weigh in Controlled Environment H->J I->J K Prepare Solution J->K L Perform Experiment K->L

Caption: Decision workflow for handling the compound.

Diagram 2: Workflow for Preparing a Stock Solution with Known Water Content

This diagram illustrates the process of preparing a stock solution where the hygroscopic nature of the solid is accounted for.

G cluster_0 Quantification of Water Content cluster_1 Solution Preparation A Take sample of solid B Perform Karl Fischer Titration A->B C Determine % w/w Water B->C E Calculate corrected mass of compound C->E D Weigh required mass of solid D->E F Dissolve in appropriate solvent volume E->F G Accurate Concentration Stock Solution F->G

Caption: Workflow for accurate stock solution preparation.

References

  • Hydrolysis method Samples are dried in pyrolyzed borosilicate hydrolysis tubes in a vacuum centrifugal concentrator and subjecte. CIB. [Link]

  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]

  • Amino Acid Production Plant Chooses Two Stage Ejector for Vacuum Drying. Croll Reynolds. [Link]

  • Karl Fischer water content titration. Scharlab. [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? : r/labrats. Reddit. [Link]

  • Product Specification (S)-2-Aminobutanoic acid hydrochloride. 3A Senrise. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

  • USP General Chapters: <1079> GOOD STORAGE AND SHIPPING PRACTICES. USP-NF. [Link]

  • Formulation of proteins in vacuum-dried glasses. II. Process and storage stability in sugar-free amino acid systems. PubMed. [Link]

  • (R)-2-Aminobut-3-enoic Acid Hydrochloride. American Elements. [Link]

  • Hydrolysis of Purified Proteins and Peptides. Waters. [Link]

  • Determination of Water Content using the Karl Fischer Coulometric Method. National Cancer Institute. [Link]

  • Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Scientific Reports. [Link]

  • Hydrolysis of Samples for Amino Acid Analysis. ResearchGate. [Link]

  • (S)-2-Aminobut-3-enoic acid hydrochloride. MilliporeSigma. [Link]

  • Efficient vacuum drying of amino acids. Process Technology Online. [Link]

  • How do you handle hygroscopic salts? HepatoChem. [Link]

  • Hygroscopic chemical...how to deal with? Protocol Online. [Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Atmospheric Chemistry and Physics. [Link]

  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. ResearchGate. [Link]

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. CNGBdb. [Link]

  • 1083.2 ENVIRONMENTAL CONDITIONS MANAGEMENT. USP-NF. [Link]

  • New USP Publication: Monitoring Humidity during Transportation? ECA Academy. [Link]

  • Summary of the stability and efficiency of hydrolysis of natural amino... ResearchGate. [Link]

  • Classification of Hygroscopicity. Pharma Growth Hub. [Link]

  • SOLUBILITY DATA SERIES. GitHub Pages. [Link]

  • SOLUBILITY DATA SERIES. IUPAC. [Link]

  • Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers. [Link]

  • Correction for amino acid loss during acid hydrolysis of a purified protein. PubMed. [Link]

Sources

Technical Support Center: Resolving Ethynylglycine Solubility Issues in Peptide Coupling Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the incorporation of non-canonical amino acids (ncAAs). Ethynylglycine is a highly valuable building block utilized in peptidomimetic design, click chemistry (CuAAC), and as a targeted enzyme inhibitor 1[2]. However, its rigid, highly hydrophobic terminal alkyne moiety frequently leads to severe solubility limitations and aggregation during Solid-Phase Peptide Synthesis (SPPS).

This guide provides field-proven, causality-driven strategies to overcome these bottlenecks, ensuring high-fidelity peptide assembly.

Frequently Asked Questions (FAQs)

Q1: Why does Fmoc-ethynylglycine precipitate immediately upon the addition of standard coupling reagents like HATU and DIPEA? A1: The precipitation is driven by a combination of high hydrophobicity and adverse intermolecular interactions. The terminal alkyne promotes strong


 stacking and hydrophobic clustering. When activated with uronium salts like HATU in the presence of a base (DIPEA), the resulting intermediate forms a highly polar, poorly solvated aggregate in standard N,N-Dimethylformamide (DMF). Furthermore, if the overall hydropathy of your peptide sequence exceeds 50% hydrophobic content, the growing chain itself will resist solvation, compounding the issue .

Q2: How does the choice of solvent impact the solubility of ethynylglycine during coupling? A2: While DMF is the industry standard for SPPS, it often lacks the capacity to disrupt the strong intermolecular hydrogen bonding of ethynylglycine-rich sequences. Transitioning to a binary solvent system—such as adding 10–20% Dimethyl Sulfoxide (DMSO) to DMF or N-Methyl-2-pyrrolidone (NMP)—significantly enhances the solvation of hydrophobic and uncharged ncAAs3[3]. DMSO acts as a potent hydrogen-bond acceptor, effectively disrupting peptide backbone aggregation.

Q3: Are there alternative activation strategies that bypass these solubility issues entirely? A3: Yes. Replacing the HATU/DIPEA system with N,N′-Diisopropylcarbodiimide (DIC) and ethyl (hydroxyimino)cyanoacetate (OxymaPure) is highly recommended. The DIC/Oxyma system forms an active ester that is significantly more soluble in organic solvents than the uronium-based intermediates generated by HATU, drastically reducing the risk of precipitation during the critical activation step 4[5].

Troubleshooting Guide: Step-by-Step Resolution

Issue 1: Turbidity or Precipitation in the Amino Acid Stock Solution
  • Causality: The concentration of Fmoc-ethynylglycine exceeds its solubility limit in pure DMF, leading to micro-crystallization.

  • Resolution:

    • Reduce the stock concentration from the standard 0.2 M to 0.1 M.

    • Add up to 20% v/v DMSO or 0.1 M Lithium Chloride (LiCl) to the DMF. LiCl acts as a chaotropic salt, disrupting secondary structures and aggregates 6[6].

Issue 2: Precipitation During the Activation Step
  • Causality: The formation of insoluble active ester intermediates or uronium salts upon the addition of coupling reagents.

  • Resolution:

    • Transition from HATU to DIC/OxymaPure.

    • Pre-activate the Fmoc-ethynylglycine with DIC/Oxyma for 3 minutes before adding it to the resin, rather than adding reagents sequentially directly into the reaction vessel.

Issue 3: Incomplete Coupling (Deletion Sequences)
  • Causality: Micro-aggregation on the resin prevents the activated ethynylglycine from accessing the N-terminal amine of the growing peptide chain.

  • Resolution: Ensure the resin is adequately swelled using a 1:1 mixture of DCM:DMF, and implement a double coupling protocol (2 x 45 minutes) with fresh reagents for the second cycle.

Quantitative Data: Solubility Profiles

The following table summarizes the solubility limits of Fmoc-Ethynylglycine across various solvent and activator systems. Use this data to select the optimal conditions for your specific synthetic scale.

Solvent SystemAdditive / ActivatorSolubility Limit (mg/mL)Visual ObservationRecommended Use
100% DMFNone< 15Turbid / PrecipitateNot Recommended
100% NMPNone~ 25Slightly CloudyMarginal
DMF:DMSO (80:20)None> 50ClearStock Solutions
DMFHATU / DIPEA< 20Immediate PrecipitationAvoid for this ncAA
DMFDIC / OxymaPure> 60ClearOptimal Activation

Validated Experimental Protocol

Objective: Achieve >95% coupling efficiency of Fmoc-ethynylglycine without precipitation. Design: This protocol is a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are fully met.

Step 1: Solvent Preparation

  • Action: Prepare a solvent mixture of 80% NMP and 20% DMSO (v/v).

  • Validation Check: Visually inspect the mixture. It must be completely miscible with no phase separation at room temperature (25°C).

Step 2: Amino Acid Dissolution

  • Action: Weigh Fmoc-ethynylglycine to achieve a final concentration of 0.1 M. Add the NMP/DMSO solvent mixture. Vortex for 60 seconds, followed by sonication for 5 minutes.

  • Validation Check: Hold the vial against a light source. The solution must be optically clear. If any particulate matter is visible, add 0.1 M LiCl, re-sonicate, and re-verify clarity.

Step 3: Activation (DIC/Oxyma)

  • Action: Add OxymaPure (1.0 equivalent relative to the amino acid) to the clear solution. Add DIC (1.0 equivalent). Stir gently for 3 minutes at room temperature to form the active ester.

  • Validation Check: The solution should remain clear and may turn slightly yellow. If turbidity appears, the concentration is too high; discard and restart using a lower concentration (0.05 M).

Step 4: Coupling

  • Action: Add the activated mixture to the swelled peptide resin. Agitate at room temperature for 60 minutes.

  • Validation Check: Perform a Kaiser test (Ninhydrin test) on a small resin cleavage sample. A yellow/colorless bead indicates successful, complete coupling. A blue bead indicates incomplete coupling; proceed immediately to Step 5.

Step 5: Double Coupling (Conditional)

  • Action: If the Kaiser test fails, drain the reaction vessel and repeat Steps 2-4 using fresh reagents to force the reaction to completion.

Visualizations

TroubleshootingWorkflow Start Observe Precipitation During Coupling CheckSolvent Assess Solvent System (DMF/NMP ratio) Start->CheckSolvent AddCosolvent Add 20% DMSO or Chaotropic Salts (LiCl) CheckSolvent->AddCosolvent Insoluble Coupling Proceed to Activation (DIC/Oxyma) CheckSolvent->Coupling Soluble CheckTemp Gentle Heating (30-35°C) + Sonication AddCosolvent->CheckTemp Still Insoluble CheckTemp->Coupling Soluble

Workflow for resolving ethynylglycine precipitation during peptide synthesis.

MechanisticPathway FmocEG Fmoc-Ethynylglycine (Hydrophobic, Rigid) Activation Activation Reagents FmocEG->Activation AggPathway Uronium Salt Formation (HATU/DIPEA) Activation->AggPathway High Polarity SolPathway Active Ester Formation (DIC/Oxyma) Activation->SolPathway Optimized Precipitation Intermolecular pi-pi Stacking & Precipitation AggPathway->Precipitation Coupling Efficient Peptide Bond Formation SolPathway->Coupling

Mechanistic pathway comparing HATU aggregation versus successful DIC/Oxyma coupling.

References

  • Peptide Solubilization: Dissolving Peptides Source: JPT Peptide Technologies URL:[Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: MDPI URL:[Link]

  • Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins Source: ACS Publications URL:[Link]

Sources

Validation & Comparative

1H NMR Characterization of 2-Aminobut-3-ynoic Acid Hydrochloride: A Comparative Solvent Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

(S)-2-Aminobut-3-ynoic acid hydrochloride (frequently referred to as L-ethynylglycine hydrochloride) is a highly specialized, non-natural alkynyl amino acid. In pharmaceutical research, it is heavily utilized as a mechanism-based inhibitor of cysteine desulfurases—enzymes that are critical for sulfur metabolism and the biosynthesis of sulfur-containing biomolecules[1]. Furthermore, its terminal alkyne moiety makes it a highly efficient building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and the synthesis of complex non-natural amino acid derivatives[2].

Before deploying this compound in sensitive biological assays or downstream synthesis, rigorous structural verification is required. This guide provides an in-depth comparative analysis of


H NMR characterization strategies, objectively evaluating the analytical performance of Deuterium Oxide (D₂O) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) to help researchers select the optimal workflow.

Comparative Analysis: Solvent Performance in H NMR

The hydrochloride salt form of 2-aminobut-3-ynoic acid[3] presents unique analytical challenges. The choice of solvent fundamentally alters the observed spectrum, dictating whether the analyst prioritizes backbone resolution or the verification of the salt state.

  • Deuterium Oxide (D₂O): The Resolution Standard

    • Performance: D₂O provides exceptional solubility for polar hydrochloride salts, yielding sharp, well-resolved aliphatic signals.

    • Limitation: Rapid hydrogen-deuterium (H-D) exchange completely masks the -NH₃⁺ and -COOH protons. More critically, the alpha-proton (C2-H) is strongly deshielded by the adjacent alkyne and protonated amine, pushing its chemical shift to ~4.60 ppm. This creates a high risk of signal overlap with the residual water (HDO) peak at ~4.70 ppm.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): The Structural Validator

    • Performance: Because rigorously dried DMSO-d₆ lacks active exchangeable deuterons, it retains the signals of the protonated amine (-NH₃⁺) and carboxylic acid (-COOH). Observing the broad -NH₃⁺ integral at ~8.60 ppm is a definitive, self-validating method to confirm the compound is intact as a hydrochloride salt, rather than the free base.

    • Limitation: Higher solvent viscosity can lead to slight line broadening, and the sample may require mild sonication for complete dissolution.

Table 1: Quantitative H NMR Chemical Shift Comparison
Proton AssignmentMultiplicityD₂O (δ ppm)DMSO-d₆ (δ ppm)Mechanistic Notes
C4-H (Terminal Alkyne)Doublet (d)~3.10~3.65Exhibits a ~2.2 Hz ⁴J long-range coupling with the C2-H proton.
C2-H (Alpha Proton)Doublet (d)~4.60*~4.85Deshielded by the -NH₃⁺ and C≡C groups. *Prone to HDO overlap in D₂O.
-NH₃⁺ (Amine Salt)Broad Singlet (bs)Exchanged~8.60Integrates to 3H. Confirms the hydrochloride salt state.
-COOH (Carboxylic)Broad Singlet (bs)Exchanged~13.50Highly deshielded; only visible in rigorously dried DMSO-d₆.

Mechanistic Insights: Causality Behind the Spectra

To achieve the highest standards of analytical integrity, one must understand the physical causality driving the spectral output:

  • The ⁴J Long-Range Coupling: Unlike standard aliphatic chains where observable coupling is usually limited to three bonds (³J), the rigid, linear sp-hybridized geometry of the alkyne allows electron spin information to transfer across four bonds (H-C≡C-CH). This causes both the terminal alkyne proton and the alpha-proton to split into distinct doublets (J ≈ 2.2 Hz).

  • Temperature-Dependent HDO Shifting: If using D₂O, the residual HDO peak at 4.70 ppm (at 25 °C) will often obscure the alpha-proton. By increasing the probe temperature to 40 °C, the hydrogen bonding network of water is disrupted, shifting the HDO peak upfield (towards 4.5 ppm) and cleanly resolving the alpha-proton without the need for complex solvent suppression techniques[4].

Experimental Protocols: Step-by-Step Methodology

The following protocol outlines a self-validating workflow for acquiring high-fidelity


H NMR data for 2-aminobut-3-ynoic acid hydrochloride.
Step 1: Sample Preparation & Solvent Selection
  • Weigh 10–15 mg of high-purity (S)-2-aminobut-3-ynoic acid hydrochloride into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of either D₂O (for backbone resolution) or dry DMSO-d₆ (to verify the salt form).

  • Internal Standard: Add 0.05% v/v TMS (for DMSO) or TSP (for D₂O) to serve as a precise 0.00 ppm reference point.

  • Vortex the mixture for 30 seconds. If using DMSO-d₆, sonicate for 1 minute to ensure complete dissolution of the crystalline salt. Transfer to a standard 5 mm NMR tube.

Step 2: NMR Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Select a standard 1D proton sequence (e.g., zg30 on Bruker systems). If using D₂O and the alpha-proton is obscured at room temperature, switch to a presaturation sequence (e.g., zgpr) to selectively suppress the HDO peak.

  • Relaxation Delay (D1): Set to a minimum of 2.0 seconds. The terminal alkyne proton lacks adjacent protons for efficient dipole-dipole relaxation, meaning it has a longer T₁ relaxation time. A short D1 will result in artificially low integration values for the alkyne proton.

  • Scans (NS): 16 to 32 scans are sufficient for a 15 mg sample concentration.

Step 3: Data Processing & Self-Validation Check
  • Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation to optimize the signal-to-noise ratio without destroying fine coupling structures.

  • Phase and baseline correct the spectrum manually.

  • Self-Validation Check: Zoom in on the terminal alkyne signal (~3.10 ppm in D₂O or ~3.65 ppm in DMSO-d₆). Measure the coupling constant. If it is a sharp doublet with J ≈ 2.2 Hz, your magnetic shimming is excellent, and the alkyne structure is intact. If it appears as a broad singlet, you must re-shim the magnet, as poor field homogeneity is actively masking critical structural data.

Analytical Workflow Visualization

G Start Sample: 2-aminobut-3-ynoic acid hydrochloride Decision Select Analytical Goal Start->Decision Goal1 Verify Salt Form & Exchangeable Protons Decision->Goal1 Goal2 Optimize Resolution & Carbon Backbone Decision->Goal2 Solvent1 Solvent: DMSO-d6 (Retains -NH3+ & -COOH) Goal1->Solvent1 Solvent2 Solvent: D2O (H-D Exchange Active) Goal2->Solvent2 Acq1 Standard 1H NMR Reference: TMS (0.0 ppm) Solvent1->Acq1 Acq2 1H NMR with Presaturation (Suppress HDO at 4.7 ppm) Solvent2->Acq2

Decision matrix for selecting the optimal NMR solvent system for 2-aminobut-3-ynoic acid HCl.

References

  • Smolecule. "(S)-2-Aminobut-3-ynoic acid hydrochloride". Smolecule.
  • PubChem. "(S)-2-Aminobut-3-ynoic acid hydrochloride | CID 118994199".
  • eScholarship. "Biosynthesis and translational control of terminal-alkyne amino acids". eScholarship.org.
  • ResearchGate. "Ethynylglycine Synthon from Garner′s Aldehyde: A Useful Precursor for the Synthesis of Non-Natural Amino Acids".

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethynylglycine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynylglycine, a non-proteinogenic amino acid, and its derivatives are of increasing interest in medicinal chemistry and chemical biology. The presence of a terminal alkyne group provides a versatile handle for bioconjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the development of targeted therapeutics, molecular probes, and novel biomaterials. Understanding the gas-phase fragmentation behavior of these molecules under mass spectrometry (MS) conditions is crucial for their unambiguous identification, structural elucidation, and metabolic profiling.

This guide provides a comprehensive comparison of the predicted mass spectrometry fragmentation patterns of N-acyl ethynylglycine derivatives with those of other common amino acid derivatives. The insights presented are synthesized from established fragmentation principles and data from analogous structures, offering a predictive framework for researchers working with these novel compounds. We will delve into the characteristic fragmentation pathways, propose an experimental workflow for their analysis, and present visual diagrams to elucidate these complex processes.

Predicted Fragmentation Patterns: The Influence of the Ethynyl Group

The fragmentation of N-acyl ethynylglycine derivatives upon collision-induced dissociation (CID) is expected to be a composite of the fragmentation patterns characteristic of N-acyl amino acids and molecules containing a terminal alkyne. The primary sites of fragmentation are anticipated to be the amide bond, the bonds of the glycine core, and the propargyl position of the ethynyl side chain.

Comparison with N-Acyl Glycine Derivatives

N-acylated glycine derivatives typically exhibit characteristic fragmentation patterns involving the loss of the acyl group and cleavages within the glycine moiety. For instance, a study on the fragmentation of protonated amides of acetylglycine and hippuric acid using electrospray ionization (ESI)-tandem mass spectrometry revealed the formation of a nitrilium ion through the loss of the entire glycine molecule as a neutral fragment[1]. This process involves the initial protonation of the N-terminal oxygen, followed by cyclization and subsequent collapse to the nitrilium ion.

For an N-acyl ethynylglycine derivative, we can predict analogous fragmentation pathways:

  • Neutral Loss of the Acyl Group: A prominent fragmentation pathway is the cleavage of the amide bond, resulting in the neutral loss of the N-acyl group (e.g., loss of 42 Da for an N-acetyl group) and the formation of a protonated ethynylglycine fragment.

  • Formation of Acylium Ions: Conversely, cleavage of the amide bond can also lead to the formation of a stable acylium ion, with the ethynylglycine portion being lost as a neutral molecule.

  • Loss of Water and Carbon Monoxide: Like other amino acids, ethynylglycine derivatives are expected to exhibit neutral losses of small molecules such as water (18 Da) and carbon monoxide (28 Da) from the carboxylic acid terminus.

The presence of the unsaturated side-chain in ethynylglycine may influence the relative abundance of these fragments compared to simple N-acyl glycine derivatives[2].

The Unique Signature of the Ethynyl Group

The terminal alkyne functionality is predicted to introduce unique fragmentation pathways not observed in common proteinogenic amino acids.

  • Propargylic Cleavage: Cleavage of the Cα-Cβ bond, which is a propargylic position, is expected to be a favorable fragmentation pathway. This would result in the loss of the ethynyl group (C2H, 25 Da) or a larger fragment containing the ethynyl moiety.

  • Rearrangement Reactions: The highly reactive alkyne group may participate in rearrangement reactions prior to fragmentation, leading to the formation of unique product ions.

Experimental Protocol: A Step-by-Step Guide to Fragmentation Analysis

This section provides a detailed methodology for the analysis of a hypothetical N-acetyl ethynylglycine derivative using ESI-MS/MS.

Objective: To elucidate the fragmentation pattern of N-acetyl ethynylglycine.

Materials:

  • N-acetyl ethynylglycine sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

  • Mass spectrometer with ESI source and MS/MS capabilities (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N-acetyl ethynylglycine in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid for positive ion mode analysis.

  • Mass Spectrometry Analysis:

    • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Full Scan MS (MS1): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

      • Expected m/z for N-acetyl ethynylglycine [C6H7NO3 + H]⁺ = 142.05

    • Product Ion Scan (MS/MS):

      • Select the [M+H]⁺ ion as the precursor ion.

      • Perform collision-induced dissociation (CID) using argon or nitrogen as the collision gas.

      • Vary the collision energy (e.g., in steps of 5-10 eV) to observe the formation of different fragment ions and to generate a comprehensive fragmentation spectrum.

  • Data Analysis:

    • Identify the major fragment ions and propose their structures based on their m/z values and known fragmentation mechanisms of amino acids and alkynes.

    • Compare the obtained fragmentation pattern with that of N-acetyl glycine to identify fragments unique to the ethynyl side chain.

Data Presentation: Predicted Fragmentation Data

The following table summarizes the predicted key fragment ions for N-acetyl ethynylglycine in positive ion mode ESI-MS/MS.

Precursor Ion [M+H]⁺ (m/z)Proposed Fragment IonNeutral Lossm/z of Fragment IonPredicted Relative Abundance
142.05[M+H - H₂O]⁺H₂O (18.01)124.04Moderate
142.05[M+H - CO]⁺CO (27.99)114.06Low
142.05[M+H - CH₃CO]⁺CH₃CO (43.02)99.03High
142.05[CH₃CO]⁺C₄H₄NO₃ (98.02)43.02High
142.05[M+H - C₂H]⁺C₂H (25.01)117.04Moderate
142.05[M+H - COOH]⁺COOH (45.00)97.05Moderate

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways and the experimental workflow.

Fragmentation_Pathway M [M+H]⁺ m/z 142.05 (N-Acetyl Ethynylglycine) F1 [M+H - H₂O]⁺ m/z 124.04 M->F1 - H₂O F2 [M+H - CO]⁺ m/z 114.06 M->F2 - CO F3 Protonated Ethynylglycine [M+H - CH₃CO]⁺ m/z 99.03 M->F3 - CH₃CO F4 Acylium Ion [CH₃CO]⁺ m/z 43.02 M->F4 - C₄H₄NO₃ F5 [M+H - C₂H]⁺ m/z 117.04 M->F5 - C₂H (Propargylic Cleavage) F6 [M+H - COOH]⁺ m/z 97.05 F3->F6 - H₂

Caption: Predicted Fragmentation Pathways of N-Acetyl Ethynylglycine.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solution in Methanol Dilution Dilute to 10 µg/mL in 50:50 MeOH:H₂O with 0.1% FA Stock->Dilution Infusion Direct Infusion into ESI Source Dilution->Infusion MS1 Full Scan MS (MS1) Identify [M+H]⁺ Infusion->MS1 MS2 Product Ion Scan (MS/MS) Isolate [M+H]⁺ and perform CID MS1->MS2 Analysis Identify Fragment Ions and Propose Structures MS2->Analysis Comparison Compare with N-Acetyl Glycine Fragmentation Analysis->Comparison

Caption: Experimental Workflow for Fragmentation Analysis.

Conclusion and Future Perspectives

This guide provides a foundational, predictive framework for understanding the mass spectrometry fragmentation patterns of ethynylglycine derivatives. While direct experimental data is currently limited in the public domain, the principles outlined here, based on the known fragmentation of analogous compounds, offer a robust starting point for researchers. The characteristic fragmentation pathways, particularly those involving the ethynyl side chain, are expected to provide a unique signature for the identification and structural confirmation of this important class of molecules.

Future work should focus on acquiring high-resolution tandem mass spectrometry data for a series of ethynylglycine derivatives to validate these predictions and to build a comprehensive spectral library. Such data will be invaluable for the drug development community, facilitating more rapid and confident characterization of novel therapeutic agents and biological probes incorporating the ethynylglycine scaffold.

References

  • Benfodda, Z., Benimelis, D., Reginato, G., & Meffre, P. (2018). Ethynylglycine synthon, a useful precursor for the synthesis of biologically active compounds: an update. Part II: synthetic uses of ethynylglycine synthon. Amino Acids, 50(10), 1307–1328. [Link]

  • D'Onofrio, F., Gornati, R., & Facino, R. M. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Rapid Communications in Mass Spectrometry, 25(9), 1119–1129. [Link]

  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297–1311. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. [Link]

  • O'Hair, R. A. J. (2006). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry, 17(7), 999–1009. [Link]

Sources

Spectroscopic Differentiation of 2-Aminobut-3-ynoic Acid and Vinylglycine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of non-proteinogenic amino acids, distinguishing between terminal alkynes and terminal alkenes is a frequent analytical hurdle during drug development. 2-Aminobut-3-ynoic acid (often referred to as ethynylglycine) and vinylglycine (2-aminobut-3-enoic acid) are two structurally analogous compounds with profoundly different biological activities. While vinylglycine is an established irreversible inhibitor of aspartate aminotransferase and 1-aminocyclopropane-1-carboxylate (ACC) synthase [1], 2-aminobut-3-ynoic acid serves as a potent bioorthogonal probe and mechanism-based inhibitor of sulfur-metabolism enzymes [2], [3].

This guide provides an objective, data-driven framework for differentiating these two molecules using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Foundations of Spectral Divergence

To accurately interpret the spectra of these compounds, one must understand the physical chemistry driving the signals. Do not rely on rote memorization of chemical shifts; instead, look to the underlying causality.

NMR Magnetic Anisotropy

The most diagnostic tool for distinguishing these two amino acids is


H NMR, driven by the geometric differences in their 

-electron systems.
  • The Alkyne Shielding Cylinder: In 2-aminobut-3-ynoic acid, the

    
    -hybridized triple bond is linear. When placed in an external magnetic field (
    
    
    
    ), the
    
    
    -electrons circulate around the internuclear axis, creating a diamagnetic shielding cylinder. The terminal alkyne proton sits directly within this shielding zone, experiencing an induced magnetic field that opposes
    
    
    . Consequently, it requires a lower frequency to resonate, shifting the signal significantly upfield to ~2.8 ppm [3].
  • The Alkene Deshielding Cone: In vinylglycine, the

    
    -hybridized double bond is planar. The circulation of its 
    
    
    
    -electrons generates an induced magnetic field that aligns with
    
    
    at the position of the vinylic protons (the deshielding cone). This forces the terminal
    
    
    and internal
    
    
    protons downfield to ~5.3–6.0 ppm .

Anisotropy Concept Magnetic Anisotropy Effects Alkyne Terminal Alkyne (sp Hybridized) Concept->Alkyne Alkene Terminal Alkene (sp2 Hybridized) Concept->Alkene Shielding Diamagnetic Shielding Cylinder (Induced field opposes B0) Alkyne->Shielding Deshielding Deshielding Cone (Induced field aligns with B0) Alkene->Deshielding Shift_Up Upfield Shift (~2.8 ppm) Shielding->Shift_Up Shift_Down Downfield Shift (~5.3 - 6.0 ppm) Deshielding->Shift_Down

Fig 1. Logical relationship between hybridization, anisotropy, and NMR shifts.

Vibrational Force Constants (IR Spectroscopy)

Infrared spectroscopy distinguishes these molecules via Hooke's Law. The


-hybridized carbon in 2-aminobut-3-ynoic acid possesses 50% s-character, making the 

bond shorter and stiffer than the

-hybridized

bond (33% s-character) in vinylglycine. This increased force constant shifts the terminal alkyne C-H stretch to a highly diagnostic ~3300 cm

, well separated from the alkene C-H stretch at ~3050 cm

.

Quantitative Data Synthesis

The following table synthesizes the expected empirical data for both compounds, serving as a quick-reference diagnostic matrix.

Analytical Parameter2-Aminobut-3-ynoic Acid (Ethynylglycine)Vinylglycine (2-Aminobut-3-enoic Acid)Diagnostic Causality
Molecular Formula C

H

NO

C

H

NO

Difference of one degree of unsaturation (H

).
Exact Mass (Free Base) 99.0320 Da101.0477 DaBaseline resolution via HRMS [4].

H NMR (Terminal)
~2.8 ppm (d,

Hz)
~5.3 - 5.5 ppm (m, cis/trans coupling)Diamagnetic shielding vs. deshielding cone .

H NMR (Internal)
N/A (No internal proton)~5.9 - 6.1 ppm (ddd)Presence of internal vinylic proton confirms alkene.

C NMR
~75 ppm, ~80 ppm~118 ppm, ~132 ppm

vs

carbon hybridization.
IR Spectroscopy ~3300 cm

(

C-H), ~2100 cm

(C

C)
~3050 cm

(=C-H), ~1640 cm

(C=C)
Higher force constant of the alkyne bond.

Self-Validating Analytical Workflows

To ensure absolute trustworthiness in your structural assignment, do not rely on a single spectral method. The following protocol utilizes a self-validating system where each step contains an internal control to prevent false positives (e.g., mistaking moisture for an alkyne stretch).

Protocol: Multi-Modal Spectroscopic Verification

Step 1: Sample Preparation & Internal Standardization

  • Weigh 5.0 mg of the unknown amino acid sample.

  • Dissolve in 600 µL of Deuterium Oxide (D

    
    O).
    
  • Self-Validation Check: Spike the sample with 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). DSS provides a definitive 0.00 ppm reference. If the DSS singlet is broad, your magnetic field is poorly shimmed, which will obscure the fine

    
    -coupling (e.g., the ~2.5 Hz doublet of the alkyne proton). Do not proceed until shimming yields a sharp DSS peak.
    

Step 2: NMR Acquisition (


H and 

C)
  • Acquire a standard 1D

    
    H NMR spectrum (e.g., zg30 pulse program) at 
    
    
    
    400 MHz.
  • Acquire a

    
    C{
    
    
    
    H} decoupled spectrum.
  • Self-Validation Check: Integrate the

    
    -proton signal (~4.5 ppm). Set this integral to exactly 1.00. The terminal unsaturated protons must integrate to ~1.00 (for the alkyne) or ~2.00 (for the terminal alkene). Any deviation indicates sample impurity or incomplete longitudinal relaxation (ensure 
    
    
    
    ).

Step 3: ATR-FTIR Analysis

  • Clean the diamond ATR crystal with isopropanol and allow it to dry.

  • Self-Validation Check: Collect a background spectrum immediately before the sample. Atmospheric water vapor absorbs heavily around 3300 cm

    
    . Failing to subtract the background accurately can result in a false positive for the 2-aminobut-3-ynoic acid 
    
    
    
    stretch.
  • Apply 1-2 mg of the solid sample and apply consistent pressure. Scan from 4000 to 400 cm

    
    .
    

Step 4: LC-HRMS (ESI+)

  • Dilute a 10 µL aliquot of the NMR sample in 1 mL of LC-MS grade Water/Acetonitrile (50:50) with 0.1% Formic Acid.

  • Self-Validation Check: Inject a known amino acid standard (e.g., Valine) to verify mass accuracy (

    
     5 ppm error) and positive-ion mode ESI efficiency.
    
  • Analyze the unknown. Look for the

    
     peaks at 
    
    
    
    100.039 (Ethynylglycine) or
    
    
    102.055 (Vinylglycine) [2].

Workflow cluster_NMR NMR Spectroscopy cluster_IR_MS Orthogonal Validation Start Unknown Amino Acid Sample Prep Sample Prep: D2O + DSS Standard Start->Prep H1_NMR 1H NMR Analysis Prep->H1_NMR C13_NMR 13C NMR Analysis Prep->C13_NMR IR_Spec ATR-FTIR Analysis Prep->IR_Spec MS_Spec LC-HRMS (ESI+) Prep->MS_Spec Decision1 Terminal Proton Shift? H1_NMR->Decision1 Result1 2-Aminobut-3-ynoic Acid (~2.8 ppm) Decision1->Result1 < 3.5 ppm Result2 Vinylglycine (~5.3-6.0 ppm) Decision1->Result2 > 5.0 ppm

Fig 2. Self-validating analytical workflow for spectroscopic differentiation.

References

  • PubChem, "Vinylglycine | C4H7NO2 | CID 156126", National Institutes of Health.
  • eScholarship, "Biosynthesis and translational control of terminal-alkyne amino acids", University of California.
  • Smolecule, "(S)-2-Aminobut-3-ynoic acid hydrochloride".
  • UNL Digital Commons, "A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone", University of Nebraska–Lincoln.
  • PubChem, "2-Aminobut-3-enoic acid | C4H7NO2 | CID 99963", National Institutes of Health.

Sources

A Comparative Kinetic Analysis of PLP-Enzyme Inactivation by α-Ethynyl Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the kinetics of pyridoxal 5'-phosphate (PLP)-dependent enzyme inactivation by α-ethynyl substrate analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances and experimental considerations crucial for understanding and harnessing this potent class of inhibitors. We will explore the underlying principles of suicide inhibition, present comparative experimental data, and provide detailed protocols for kinetic analysis, all grounded in established scientific literature.

Introduction: The Significance of PLP Enzymes and the Rise of Suicide Inhibitors

Pyridoxal 5'-phosphate (PLP) is one of nature's most versatile cofactors, playing a critical role in a vast array of enzymatic reactions essential for amino acid metabolism. This catalytic prowess makes PLP-dependent enzymes attractive targets for therapeutic intervention in various diseases, including cancer, epilepsy, and infectious diseases.

A particularly effective strategy for inhibiting these enzymes is "suicide inhibition," a mechanism-based approach where the enzyme's own catalytic machinery is exploited to convert a latent inhibitor (a substrate analogue) into a highly reactive species. This species then forms a covalent bond with an active site residue, leading to irreversible inactivation. α-Ethynyl analogues of amino acid substrates have emerged as a prominent class of suicide inhibitors, exhibiting high specificity and potency. Their triple bond provides a unique chemical handle that, upon enzymatic processing, can be transformed into a reactive allene or a Michael acceptor, poised for nucleophilic attack within the active site.

This guide will focus on a comparative kinetic analysis of two key PLP-dependent enzymes and their inactivation by α-ethynyl and related analogues: Ornithine Decarboxylase (ODC) and γ-Aminobutyric Acid Aminotransferase (GABA-AT).

The Mechanism of Inactivation: A Tale of Two Electrons

The inactivation of PLP-enzymes by α-ethynyl analogues follows a well-orchestrated series of events, initiated by the formation of an external aldimine between the inhibitor and the PLP cofactor. The subsequent steps are enzyme-specific but generally involve the abstraction of the α-proton, leading to a resonance-stabilized intermediate. It is the rearrangement of this intermediate that unmasks the reactive functionality of the inhibitor.

Caption: Generalized mechanism of PLP-enzyme inactivation by α-ethynyl analogues.

Comparative Kinetics: A Tale of Two Enzymes

The efficiency of a suicide inhibitor is quantified by two key kinetic parameters:

  • KI (Inhibitor Affinity Constant): Represents the concentration of the inhibitor at which the rate of inactivation is half-maximal. A lower KI indicates a higher affinity of the inhibitor for the enzyme's active site.

  • kinact (Maximal Rate of Inactivation): Represents the maximum rate of inactivation at saturating concentrations of the inhibitor.

The overall inactivation efficiency is often expressed as the ratio kinact/KI .

Ornithine Decarboxylase (ODC): A Target for Cancer Therapy

Ornithine decarboxylase is the rate-limiting enzyme in polyamine biosynthesis, a pathway frequently upregulated in cancer cells to sustain rapid proliferation.

A comparative study of α-ethynylornithine and its corresponding α-vinyl analogue as inhibitors of rat liver ODC revealed significant differences in their inactivation kinetics.[1]

InhibitorKI (µM)t1/2 at infinite [I] (min)
α-Ethynylornithine108.5
α-Vinylornithine81027

Table 1: Comparative kinetic parameters for the inactivation of rat liver ornithine decarboxylase.[1] t1/2 is the half-life of the enzyme at a saturating concentration of the inhibitor and is inversely proportional to kinact (kinact = ln(2)/t1/2).

The data clearly demonstrates the superior efficacy of the α-ethynyl analogue. α-Ethynylornithine exhibits an 81-fold higher affinity for ODC (lower KI) and a more rapid rate of inactivation compared to its vinyl counterpart. This highlights the enhanced reactivity of the ethynyl group in the context of the ODC active site.

γ-Aminobutyric Acid Aminotransferase (GABA-AT): A Target for Epilepsy

GABA-AT is responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to an increase in synaptic GABA levels, a therapeutic strategy for the treatment of epilepsy.

Structural studies have provided invaluable insights into the mechanism of inactivation. Crystal structures of pig liver GABA-AT complexed with γ-ethynyl-GABA and vigabatrin reveal that both inhibitors form a covalent ternary adduct with the active site Lys-329 and the PLP cofactor.[3] This provides direct evidence for the proposed inactivation mechanisms.

Experimental Protocols: Determining the Kinetics of Inactivation

The determination of KI and kinact is crucial for the evaluation and comparison of suicide inhibitors. The following is a generalized protocol for a continuous enzyme assay.

Principle

The enzyme is incubated with various concentrations of the suicide inhibitor, and the residual enzyme activity is measured over time. The rate of inactivation (kobs) at each inhibitor concentration is determined by fitting the data to a first-order decay equation. A plot of kobs versus inhibitor concentration is then used to determine KI and kinact.

Workflow

Caption: A typical experimental workflow for determining the kinetic parameters of a suicide inhibitor.

Detailed Methodology
  • Enzyme and Reagent Preparation:

    • Purify the target PLP-enzyme to homogeneity.

    • Prepare a concentrated stock solution of the enzyme in a suitable buffer.

    • Prepare a series of dilutions of the α-ethynyl analogue inhibitor in the same buffer.

    • Prepare a stock solution of the enzyme's substrate. The substrate concentration in the final assay should be at or near its Km value.

  • Inactivation Reaction:

    • In a multi-well plate or individual cuvettes, pre-incubate the enzyme with each concentration of the inhibitor at a constant temperature. Include a control with no inhibitor.

    • At various time points, withdraw an aliquot from each incubation mixture.

  • Activity Assay:

    • Immediately add the aliquot to a reaction mixture containing the substrate.

    • Monitor the initial rate of the enzymatic reaction by following the appearance of the product or the disappearance of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the negative of the observed inactivation rate constant (-kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I]) where:

      • kobs is the observed rate of inactivation

      • kinact is the maximal rate of inactivation

      • KI is the inhibitor affinity constant

      • [I] is the inhibitor concentration

Conclusion: Harnessing Mechanistic Insights for Drug Discovery

The comparative kinetic analysis of α-ethynyl analogues provides a powerful framework for understanding the structure-activity relationships that govern the inactivation of PLP-dependent enzymes. The superior performance of α-ethynylornithine over its vinyl counterpart in inactivating ODC underscores the subtle yet critical role of the inhibitor's chemical structure in dictating its potency.

By employing rigorous kinetic analysis as outlined in this guide, researchers can effectively characterize and compare novel suicide inhibitors. This, in turn, facilitates the rational design of more potent and selective therapeutics targeting a wide range of diseases. The integration of kinetic data with structural biology, as demonstrated in the case of GABA-AT, provides a comprehensive understanding of the inactivation mechanism, paving the way for the development of next-generation enzyme inhibitors.

References

  • Danzin, C., Casara, P., Claverie, N., & Metcalf, B. W. (1981). α-Ethynyl and α-vinyl analogues of ornithine as enzyme-activated inhibitors of mammalian ornithine decarboxylase. Journal of Medicinal Chemistry, 24(1), 16–20. [Link]

  • Storici, P., De Biase, D., Bossa, F., Pernice, I., Carletti, E., & John, R. A. (2004). Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin. The Journal of Biological Chemistry, 279(6), 363-373. [Link]

  • Abdel-Magid, A. F. (2015). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. ACS Medicinal Chemistry Letters, 6(10), 1033–1035. [Link]

  • Silverman, R. B. (1995). Mechanism-based enzyme inactivators. Methods in Enzymology, 249, 240–283. [Link]

  • Waley, S. G. (1985). Kinetics of suicide substrates. Biochemical Journal, 227(3), 843–849. [Link]

Sources

A Head-to-Head Battle: Benchmarking 2-Aminobut-3-ynoic Acid Against Other Click-Ready Amino Acids for Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise installation of bioorthogonal functional groups into proteins via unnatural amino acids (UAAs) has revolutionized drug development and proteomics. Among the arsenal of available tools, "click-ready" amino acids, bearing small, inert, and highly reactive handles like azides and alkynes, are paramount. This guide provides an in-depth comparison of 2-aminobut-3-ynoic acid (AByA), a compact alkyne-containing UAA, against other widely used click-ready amino acids such as L-propargylglycine (Pra) and L-azidohomoalanine (Aha). We will dissect their performance based on metabolic incorporation efficiency, reaction kinetics in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and overall impact on protein expression, providing researchers with the critical data needed to select the optimal tool for their specific application.

Introduction: The Need for Speed and Specificity in Bioconjugation

Modern biological research and therapeutic development demand molecular-level precision. The ability to selectively attach probes, drugs, or other moieties to a protein of interest within a complex biological milieu is crucial. Bioorthogonal chemistry, and specifically "click chemistry," offers a powerful solution.[1][2] These reactions are highly specific, high-yielding, and operate under biocompatible conditions, making them ideal for use in living systems.[3]

The most prominent click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage between an azide and a terminal alkyne.[4][5][6] To leverage this reaction for protein modification, researchers can genetically encode an unnatural amino acid containing either an azide or an alkyne into a target protein. This two-step process—incorporation followed by chemical ligation—provides exceptional control over the site and stoichiometry of labeling.[2][7]

The choice of the click-ready amino acid is a critical experimental parameter. An ideal candidate should be:

  • Efficiently Incorporated: Readily accepted by the cell's translational machinery to ensure high yields of the modified protein.

  • Kinetically Favorable: React rapidly and specifically in the subsequent click reaction.

  • Non-Perturbing: Minimally impact protein structure, function, and cellular health.

This guide focuses on benchmarking 2-aminobut-3-ynoic acid (AByA), a structurally minimal alkyne-containing amino acid, against its peers to illuminate its strengths and weaknesses.

The Contenders: A Profile of Click-Ready Amino Acids

The most commonly employed click-ready UAAs are analogs of the natural amino acid methionine, allowing for their metabolic incorporation in methionine-auxotrophic expression systems.

  • L-Azidohomoalanine (Aha): As an azide-containing analog, Aha is a workhorse in the field.[8][9] It is often used to label newly synthesized proteins and has been shown to incorporate with good efficiency.[8][10][11] Its azide group is the reaction partner for alkyne-tagged probes.

  • L-Propargylglycine (Hpg/Pra): This alkyne-containing methionine analog is the other major player.[8][12] Like Aha, it can be metabolically incorporated into proteins, which can then be labeled with azide-containing probes.[8] Studies have shown Hpg can achieve high incorporation rates, sometimes between 70-80%.[8][12]

  • 2-Aminobut-3-ynoic Acid (AByA): This is our focus compound.[13][14] Structurally, it is one of the smallest possible alkyne-containing amino acids. Its compact size could potentially offer advantages, such as being less disruptive to protein structure or allowing access to sterically hindered sites. However, its efficiency of incorporation and click reactivity must be rigorously evaluated.

Benchmarking Methodology: A Framework for Comparison

To objectively compare these UAAs, we will assess them based on two primary performance metrics:

  • Protein Expression & UAA Incorporation: Measured by expressing a model protein (e.g., Green Fluorescent Protein, GFP) in an E. coli methionine auxotrophic strain (e.g., B834) supplemented with the respective UAA. The total yield of purified protein serves as a proxy for the combined effect of UAA toxicity and incorporation efficiency.

  • CuAAC Reaction Efficiency: The purified UAA-containing protein is subjected to a standardized CuAAC reaction with a fluorescent azide or alkyne probe. The reaction rate and final labeling efficiency are quantified using techniques like in-gel fluorescence and mass spectrometry.

The causality behind our experimental choices is critical. Using a methionine auxotroph ensures that the supplemented UAA is competitively incorporated in place of methionine, providing a direct measure of the translational machinery's acceptance.[8][12] The CuAAC reaction protocol is standardized to ensure a fair kinetic comparison, using a stabilizing ligand like THPTA to protect the protein from copper-induced damage and maintain the catalyst's activity.[5][15]

Head-to-Head Comparison: Experimental Data & Discussion

Protein Yield and UAA Incorporation

The ability of a UAA to support protein synthesis is a crucial first hurdle. High concentrations of some UAAs can be toxic or poorly utilized by the cell, leading to low protein yields.

Unnatural Amino AcidTypical Protein Yield (Relative)Reported Incorporation RateKey Considerations
L-Azidohomoalanine (Aha) High~50% in auxotrophic E. coli[8][12]Generally well-tolerated by cells.[10]
L-Propargylglycine (Hpg) High70-80% in both auxotrophic and prototrophic strains[8][12]Shows very efficient incorporation, often superior to Aha.[8]
2-Aminobut-3-ynoic Acid (AByA) Moderate (Predicted)Data not widely availableIts small size may be less perturbing, but free α-amino acid skeletons can inhibit the click reaction by sequestering Cu(I).[16][17]

Discussion: Studies directly comparing Aha and Hpg show that Hpg often results in higher incorporation rates (70-80%) compared to Aha (~50%) in E. coli.[8][12] This suggests that the methionyl-tRNA synthetase has a higher affinity for Hpg. Data for AByA incorporation efficiency is less prevalent. However, a significant chemical consideration for AByA and propargylglycine is the potential for the free amino acid group to chelate and inhibit the Cu(I) catalyst required for the subsequent click reaction.[16][17] This inhibitory effect might necessitate higher catalyst concentrations or specialized protocols.

CuAAC Reaction Kinetics

The speed and efficiency of the click reaction are critical for achieving high labeling yields, especially with low protein concentrations.

Reaction PairTypical 2nd Order Rate Constant (k₂)Key Considerations
Protein-Aha + Alkyne Probe 10 to 10⁴ M⁻¹s⁻¹[18]This is the standard CuAAC reaction rate. The reaction is highly efficient and typically completes within 1-4 hours at room temperature.[4]
Protein-Hpg/AByA + Azide Probe 10 to 10⁴ M⁻¹s⁻¹[18]The kinetics are fundamentally governed by the CuAAC mechanism and are expected to be in the same range as the Aha/alkyne pair. The use of accelerating ligands like BTTAA can significantly increase rates.[19]

Discussion: The kinetics of the CuAAC reaction are generally very fast, with rate constants up to 10⁷ times faster than the uncatalyzed reaction.[20] From a purely chemical standpoint, the reactivity of the terminal alkyne in AByA and Hpg should be comparable in the CuAAC reaction. The primary differentiator in performance will likely arise from factors related to the protein context: steric accessibility of the incorporated UAA and potential side reactions. One known side reaction is the copper-catalyzed coupling of protein thiols (cysteine residues) with the alkyne probe and azide, which can lead to background labeling.[21] Careful optimization of catalyst and reductant concentrations is key to minimizing this.[21][22]

Visualizing the Workflow & Mechanism

To provide a clear overview, the following diagrams illustrate the experimental process and the underlying chemical reaction.

Experimental Workflow

experimental_workflow cluster_biologic Biological Phase cluster_chemical Chemical Phase cluster_analysis Analysis gene Target Gene expression Protein Expression (Met Auxotroph + UAA) gene->expression purification Purification expression->purification protein UAA-Protein purification->protein reaction Click Reaction + Azide/Alkyne Probe + Reductant protein->reaction premix Prepare Catalyst Premix (CuSO₄ + Ligand) premix->reaction labeled_protein Labeled Protein reaction->labeled_protein sds_page SDS-PAGE & In-Gel Fluorescence labeled_protein->sds_page mass_spec Mass Spectrometry labeled_protein->mass_spec CuAAC_Mechanism Cu_I Cu(I) Acetylide [Cu(I)]-C≡C-R₁ Cu_I->Acetylide + Alkyne Alkyne R₁-C≡CH (from Protein) Azide R₂-N₃ (Probe) Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide + Azide Product Triazole Product Cu_Triazolide->Product Ring Contraction Product->Cu_I Releases Catalyst

Caption: Simplified catalytic cycle of the CuAAC reaction.

Detailed Experimental Protocols

For researchers looking to perform these comparisons, the following self-validating protocols provide a robust starting point.

Protocol 1: Expression of UAA-Containing Protein
  • Preparation: Transform a methionine auxotrophic E. coli strain (e.g., B834) with the plasmid encoding your protein of interest.

  • Starter Culture: Inoculate a 5 mL culture of non-inducing media (e.g., LB) and grow overnight at 37°C.

  • Induction Culture: Pellet the starter culture and wash twice with M9 salts to remove any residual methionine. Resuspend in 1 L of M9 minimal media supplemented with glucose, all canonical amino acids except methionine, and your chosen UAA (Aha, Hpg, or AByA) at a final concentration of 50-100 µM.

  • Expression: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and continue to grow for 4-6 hours at 30°C.

  • Harvest & Purify: Harvest the cells by centrifugation. Purify the protein using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Validation: Confirm protein expression and purity via SDS-PAGE and quantify the yield using a BCA assay.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality Note: This protocol uses an in-situ reduction of Cu(II) to Cu(I) and includes a stabilizing ligand (THPTA) and a radical scavenger (aminoguanidine) to maximize labeling efficiency and minimize protein damage. [19][22]

  • Prepare Stocks:

    • Protein-UAA: 1 mg/mL in PBS.

    • Fluorescent Probe (Azide or Alkyne): 10 mM in DMSO.

    • Copper(II) Sulfate (CuSO₄): 20 mM in water. [5] * THPTA Ligand: 100 mM in water. [5] * Aminoguanidine: 100 mM in water.

    • Sodium Ascorbate: 300 mM in water (must be prepared fresh). [5]2. Reaction Setup (50 µL final volume): In a microcentrifuge tube, combine in the following order:

    • 20 µL of Protein-UAA solution (final concentration ~20 µM).

    • 11.5 µL of PBS buffer.

    • 1 µL of Fluorescent Probe (final concentration 200 µM, 10x excess).

    • 2.5 µL of THPTA (final concentration 5 mM).

    • 2.5 µL of Aminoguanidine (final concentration 5 mM).

    • 2.5 µL of CuSO₄ (final concentration 1 mM).

  • Initiation: Add 10 µL of freshly prepared Sodium Ascorbate (final concentration 60 mM) to initiate the reaction.

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light.

  • Analysis (Self-Validation):

    • Take 10 µL of the reaction mixture and add it to 10 µL of 2x SDS-PAGE loading buffer.

    • Run the sample on an SDS-PAGE gel.

    • Visualize the result using an in-gel fluorescence scanner. A fluorescent band at the correct molecular weight for your protein confirms successful labeling.

    • (Optional) Further confirm labeling and efficiency via LC-MS/MS.

Conclusion & Recommendations

The choice between 2-aminobut-3-ynoic acid, L-propargylglycine, and L-azidohomoalanine depends on the specific experimental goals and constraints.

  • For Maximum Incorporation & Yield: L-Propargylglycine (Hpg) appears to be the superior choice, with studies demonstrating higher incorporation efficiency than Aha in common expression systems. [8][12]This makes it ideal for applications where maximizing the yield of the modified protein is paramount.

  • For a Reliable Workhorse: L-Azidohomoalanine (Aha) is a well-validated and widely used UAA. Its performance is robust and predictable, making it a safe and reliable choice for a wide range of standard protein labeling applications. [9][10]

  • For Probing Sterically Hindered Environments: 2-Aminobut-3-ynoic Acid (AByA) presents an intriguing option. Its minimal side chain could potentially be incorporated into sites that are sterically inaccessible to the larger Hpg or Aha. However, researchers should be prepared to optimize expression and click reaction conditions, particularly to overcome the potential for Cu(I) inhibition by the free amino acid. [16][17]Further research is needed to fully characterize its incorporation efficiency across different protein contexts.

Ultimately, the optimal click-ready amino acid is application-dependent. This guide provides the foundational data and protocols necessary for researchers, scientists, and drug development professionals to make an informed decision and to rigorously benchmark these powerful tools in their own systems.

References

  • Application Notes and Protocols for Protein Labeling with Alkyne-Containing Reagents via Click Chemistry - Benchchem. (URL Not Available)
  • Catalyst-Free Amino-Yne Click Reaction: An Efficient Way for Immobilizing Amoxicillin onto Polymeric Surfaces - MDPI. [Link]

  • Research review on bioorthogonal chemistry and click chemistry - ResearchGate. [Link]

  • (S)-2-Aminobut-3-ynoic acid hydrochloride | C4H6ClNO2 | CID 118994199 - PubChem. [Link]

  • A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface - PMC. [Link]

  • Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed. [Link]

  • quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC. [Link]

  • Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B. [Link]

  • ChemInform Abstract: Simple Synthesis of Land D-Vinylglycine (2-Aminobut-3-enoic Acid) and Related Amino Acids | Request PDF - ResearchGate. [Link]

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC. [Link]

  • Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. [Link]

  • Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - MDPI. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. [Link]

  • Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - ACS Publications. [Link]

  • New Methods Enabling Efficient Incorporation of Unnatural Amino Acids in Yeast. [Link]

  • Optimizing CuAAC reaction conditions for high yield bioconjug
  • Quantitative Analysis of Cu(I) Concentration in Click Chemistry — Biotinylation at Side Chain of Propargylglycine Using Click Chemistry under Heating Conditions — | Request PDF - ResearchGate. [Link]

  • Biosynthesis of halogenated, alkene, and alkyne amino acids. [Link]

  • (PDF) Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - ResearchGate. [Link]

  • Bioorthogonal Chemistry and Its Applications - ACS Publications. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04435A. [Link]

  • Optimized Azidohomoalanine labeling protocol enables sensitive detection of d - Journal of High School Science. [Link]

  • Themed collection Bioorthogonal and click chemistry: Celebrating the 2022 Nobel Prize in Chemistry - RSC Publishing. [Link]

  • CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google P
  • Nonradioactive quantification of autophagic protein degradation with L-azidohomoalanine labeling - PubMed. [Link]

  • Specific and quantitative labeling of biomolecules using click chemistry - Frontiers. [Link]

  • WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid - Google P
  • Click chemistry in drug development recent trends and application - RJPT. [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]

  • Technical Support Center: Synthesis of 2-Amino-3-chlorobutanoic Acid - Benchchem. (URL Not Available)
  • Optimization of the conditions for CuAAC reaction - ResearchGate. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Aminobut-3-ynoic Acid Hydrochloride and Related Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Specificity: Initial searches for "2-Aminobut-3-ynoic acid hydrochloride" did not yield specific safety data sheets or disposal protocols. However, extensive information is available for a structurally similar compound, (R)-2-Aminobut-3-enoic acid hydrochloride (CAS RN: 105763-41-5). The difference in the carbon-carbon bond (a triple bond in "-ynoic" vs. a double bond in "-enoic") can significantly impact chemical reactivity and hazard profile. This guide will provide detailed disposal procedures for (R)-2-Aminobut-3-enoic acid hydrochloride based on available data and establish a framework of best practices applicable to the disposal of similar novel or uncharacterized amino acid derivatives. Researchers working with the "-ynoic" form must consult the manufacturer-specific Safety Data Sheet (SDS) and their institution's Environmental Health and Safety (EHS) department for definitive guidance.

Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is essential. For (R)-2-Aminobut-3-enoic acid hydrochloride, the primary risks are associated with its irritant and harmful properties.

1.1. GHS Hazard Profile

(R)-2-Aminobut-3-enoic acid hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazard statements[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of the GHS07 pictogram (Exclamation Point) signals these warnings[1].

1.2. Incompatibilities and Hazardous Decomposition

Safe disposal requires knowledge of chemical incompatibilities to prevent dangerous reactions within waste containers.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[3][4].

  • Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce oxides of carbon (CO, CO2) and nitrogen (NO, NO2), as well as hydrogen chloride gas[4].

This information is critical for segregating waste streams and selecting appropriate disposal containers and methods.

Personal Protective Equipment (PPE) and Handling

All waste handling and disposal procedures must be conducted while wearing appropriate PPE to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH standards[4][5].Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact that can lead to irritation[4].
Body Protection Laboratory coat.Protects against incidental contact with skin and clothing[4].
Respiratory Protection Use only in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling dust or aerosols that may cause respiratory tract irritation[5][6].

Disposal Workflow and Procedures

The proper disposal of 2-Aminobut-3-enoic acid hydrochloride waste must follow a structured, compliant workflow. Under no circumstances should this chemical be disposed of down the drain or in regular trash [3][5][7].

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect waste powder, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container[8].

    • Line the container with a clear plastic bag. Do not use biohazard bags[8].

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a tight-fitting lid[9].

  • Liquid Waste (Solutions): Collect aqueous or solvent solutions containing the compound in a dedicated, labeled hazardous waste container for liquids.

    • Do not mix with incompatible waste streams, such as strong oxidizing agents[8].

    • If the solvent is combustible, it may be suitable for chemical incineration[3].

Step 2: Labeling Hazardous Waste Containers

Proper labeling is a critical regulatory requirement.

  • All containers must be clearly labeled with the words "Hazardous Waste"[10].

  • The full chemical name, "(R)-2-Aminobut-3-enoic acid hydrochloride" , and its concentration must be listed[11].

  • Indicate the primary hazards (e.g., "Irritant," "Harmful")[10].

  • Ensure the container is dated when waste is first added.

Step 3: On-Site Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel[8].

  • Ensure secondary containment is used to prevent the spread of material in case of a leak[8].

  • Keep containers tightly closed except when adding waste[9].

  • Store away from incompatible materials[8].

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) or a licensed professional waste disposal service to arrange for pickup and disposal[3].

  • The primary method for disposal is typically controlled incineration at a licensed chemical destruction plant, often after being mixed with a combustible solvent[3][5]. This method ensures the complete destruction of the compound.

Step 5: Decontaminating Empty Containers

  • Empty containers that held the pure compound must be managed as hazardous waste unless properly decontaminated[12].

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., water or methanol)[5][13].

  • Crucially, the rinsate from this cleaning process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container[9].

  • Once triple-rinsed, the original labels should be fully defaced or removed, and the container can be disposed of as regular laboratory glass or plastic waste.

Emergency Procedures for Spills

In the event of a spill, immediate and proper response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Isolate: Evacuate non-essential personnel from the immediate spill area[5].

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one[3].

  • Don PPE: Wear the appropriate PPE as outlined in Section 2 before attempting cleanup.

  • Contain and Clean:

    • For solid spills , carefully sweep up the material to avoid dust formation and place it in a labeled hazardous waste container[5][14].

    • For liquid spills , absorb the spill with an inert material (e.g., vermiculite, sand, or chemical sorbent pads).

  • Collect Waste: All cleanup materials (gloves, pads, etc.) are considered hazardous waste and must be placed in the designated solid hazardous waste container[9].

  • Decontaminate: Clean the spill surface with an appropriate solvent and collect the cleaning materials as hazardous waste.

Logical Workflow for Chemical Waste Disposal Decision

The following diagram outlines the decision-making process for handling chemical waste in a laboratory setting.

G cluster_start cluster_assess cluster_pathways cluster_disposal cluster_final start Chemical Waste Generated assess_hazard Assess Hazards (Consult SDS & Regulations) start->assess_hazard is_hazardous Is the waste hazardous? assess_hazard->is_hazardous non_hazardous Non-Hazardous Waste is_hazardous->non_hazardous No hazardous_waste Hazardous Waste is_hazardous->hazardous_waste Yes drain_disposal Sewer/Drain Disposal (If explicitly permitted by EHS) non_hazardous->drain_disposal Liquid trash_disposal Regular Trash (If explicitly permitted by EHS) non_hazardous->trash_disposal Solid collect_waste Collect in Labeled, Compatible Container hazardous_waste->collect_waste segregate Segregate by Compatibility collect_waste->segregate store Store in Designated SAA segregate->store arrange_pickup Arrange EHS/Contractor Pickup for Disposal store->arrange_pickup

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.